molecular formula C10H10Ni-6 B1250391 Nickelocen

Nickelocen

Cat. No.: B1250391
M. Wt: 188.88 g/mol
InChI Key: NQLVCAVEDIGMMW-UHFFFAOYSA-N
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Description

Evolution of Transition Metal Organometallic Compounds

The development of transition metal organometallic chemistry has seen the emergence of various classes of compounds with diverse metal-carbon bonding motifs. From simple metal alkyls and aryls with sigma (σ) bonds to complexes involving pi (π) systems like alkenes, alkynes, and cyclic polyenes, the field has expanded dramatically. mlsu.ac.in This evolution has been driven by both fundamental research into bonding and reactivity and the potential for applications in catalysis and materials science. researchgate.netresearchgate.netresearchgate.net

Significance of Metallocenes as Archetypal Sandwich Complexes

Metallocenes are a class of organometallic compounds defined by a metal atom sandwiched between two parallel or nearly parallel cyclopentadienyl (B1206354) (Cp) rings. wikipedia.orgchemeurope.comsamipubco.com This distinctive "sandwich" structure, where the metal is π-bonded to the delocalized electron system of the Cp rings, was revolutionary in challenging existing bonding theories and introducing the concept of sandwich complexes. researchgate.netsamipubco.comacs.org Ferrocene (B1249389), discovered shortly before nickelocene (B73246), was the first recognized metallocene and played a pivotal role in establishing this structural paradigm. wikipedia.orgwikipedia.orgscienceinfo.com Metallocenes are considered archetypal examples of this bonding mode, and their study has been fundamental to understanding electron delocalization and metal-ligand interactions in such systems. researchgate.netacs.org

Historical Development of Nickelocene Synthesis and Early Research Trajectories

Nickelocene was first synthesized by E. O. Fischer in 1953, building upon the recent discovery and structural elucidation of ferrocene. wikipedia.orgchemeurope.com Its preparation shortly after ferrocene's discovery was crucial in demonstrating that the sandwich structure was not unique to iron but could be a general motif for other transition metals. Early synthesis methods involved reacting cyclopentadiene (B3395910) derivatives with nickel halides. wikipedia.orgchemeurope.comsciencemadness.org A modern synthesis route involves the treatment of anhydrous nickel(II) sources with sodium cyclopentadienyl. wikipedia.orgchemeurope.com

Early research into nickelocene focused on confirming its sandwich structure, similar to ferrocene, and investigating its physical and chemical properties. wikipedia.orgchemeurope.com Unlike the diamagnetic ferrocene, nickelocene was found to be paramagnetic, which provided early insights into its electronic structure and the distribution of d-electrons on the nickel center. wikipedia.orgchemeurope.com Studies also explored its reactivity, noting its tendency to undergo reactions that lead to 18-electron products, often involving the modification or loss of a Cp ring. wikipedia.orgchemeurope.com

Contemporary Relevance of Nickelocene in Fundamental Chemical Research

Nickelocene continues to be relevant in contemporary fundamental chemical research due to its unique electronic structure and reactivity. With 20 valence electrons, it deviates from the 18-electron rule often observed for stable organometallic compounds, making it an interesting subject for studies on bonding and stability in electron-rich systems. wikipedia.orgchemeurope.com Its paramagnetism makes it valuable for spectroscopic studies, such as ¹H NMR, which exhibits unusual high-field chemical shifts. wikipedia.org

Current research trajectories involving nickelocene include investigations into its electronic and magnetic properties, particularly in the context of molecular spintronics and the behavior of single molecules on surfaces. researchgate.netresearchgate.net Studies using techniques like scanning tunneling microscopy and density functional theory calculations explore how the electronic and magnetic properties of nickelocene are preserved or altered upon adsorption on metal surfaces. researchgate.netresearchgate.net Nickelocene also serves as a precursor in the synthesis of novel organonickel compounds and clusters, further expanding the scope of nickel-based chemistry. researchgate.net Furthermore, its decomposition on surfaces has been studied in the context of potential applications in chemical vapor deposition (CVD) for the production of nickel films and carbon nanotubes. americanelements.comunl.edupsu.edu

Here is a summary of some key properties of Nickelocene:

PropertyValueSource
AppearanceBright green solid/crystals wikipedia.orgchemeurope.comt3db.ca
Molecular FormulaC₁₀H₁₀Ni chemeurope.comwikidata.org
Molar Mass188.88 g/mol chemeurope.com
Melting Point171-173 °C chemeurope.comt3db.ca
Solubility in waterInsoluble chemeurope.com
Valence Electron Count20 wikipedia.orgchemeurope.comsciencemadness.org
MagnetismParamagnetic wikipedia.orgchemeurope.comsciencemadness.org

Properties

Molecular Formula

C10H10Ni-6

Molecular Weight

188.88 g/mol

IUPAC Name

cyclopenta-1,3-diene;cyclopentane;nickel

InChI

InChI=1S/2C5H5.Ni/c2*1-2-4-5-3-1;/h2*1-5H;/q-5;-1;

InChI Key

NQLVCAVEDIGMMW-UHFFFAOYSA-N

SMILES

[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Ni]

Canonical SMILES

[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Ni]

Origin of Product

United States

Advanced Synthetic Methodologies for Nickelocene and Its Derivatives

Classic and Modern Synthetic Approaches to Nickelocene (B73246)

The synthesis of nickelocene, first accomplished by E. O. Fischer in 1953, has evolved to include several reliable methods. These approaches can be broadly categorized into direct reaction pathways, salt metathesis routes, and complexation strategies.

Direct Reaction Pathways for Nickelocene Formation

While direct synthesis from nickel metal and cyclopentadiene (B3395910) is not the most common approach, modern syntheses can be viewed as direct pathways starting from readily available nickel(II) precursors. These one-pot reactions typically involve the in-situ generation of a cyclopentadienyl (B1206354) anion followed by its immediate reaction with a nickel source. For instance, a foundational method involves deprotonating cyclopentadiene with a Grignard reagent, such as ethylmagnesium bromide, and subsequently adding a nickel(II) complex. wikipedia.org

Salt Metathesis Routes utilizing Nickel Salts

Salt metathesis, or double displacement, stands as the most prevalent and versatile strategy for synthesizing nickelocene. chemeurope.com This method is predicated on the reaction between a nickel(II) halide and an alkali metal salt of cyclopentadiene. The strong thermodynamic driving force for this reaction is the formation of a stable, insoluble alkali metal halide, such as sodium chloride, which precipitates out of the reaction mixture. wikipedia.orgguidechem.com

A variety of nickel salts and cyclopentadienyl reagents can be employed, allowing for flexibility in solvent choice and reaction conditions. Common reactants include anhydrous nickel(II) chloride or nickel(II) bromide. chemicalbook.comsciencemadness.org To enhance solubility and reactivity, nickel complexes are often used, with hexaamminenickel(II) chloride, [Ni(NH₃)₆]Cl₂, being a prime example. wikipedia.orgguidechem.com The cyclopentadienyl source is typically sodium cyclopentadienide (NaC₅H₅) or the corresponding lithium or potassium salts, prepared by treating cyclopentadiene with an appropriate base. chemicalbook.com

The general reaction is as follows: [Ni(NH₃)₆]Cl₂ + 2 NaC₅H₅ → Ni(C₅H₅)₂ + 2 NaCl + 6 NH₃ wikipedia.org

Table 1: Examples of Salt Metathesis Reactions for Nickelocene Synthesis
Nickel(II) SourceCyclopentadienyl ReagentTypical SolventReference
[Ni(NH₃)₆]Cl₂NaC₅H₅Tetrahydrofuran (THF) wikipedia.orgguidechem.com
NiBr₂NaC₅H₅Tetrahydrofuran (THF) chemicalbook.comsciencemadness.org
NiCl₂KC₅H₅Dimethyl sulfoxide (DMSO) / Ethereal Solvent

Complexation Strategies involving Cyclopentadiene Derivatives

The seminal synthesis of nickelocene by E. O. Fischer in 1953 is a classic example of a complexation strategy. This one-pot reaction involved the deprotonation of cyclopentadiene using ethylmagnesium bromide to form a cyclopentadienyl-Grignard reagent, which was then treated with anhydrous nickel(II) acetylacetonate. wikipedia.org In this approach, the nickel center, already coordinated by acetylacetonate ligands, undergoes ligand exchange to form the more stable sandwich structure of nickelocene. This highlights a strategy where the nickel source is a coordination complex, facilitating the reaction through a ligand displacement mechanism.

Mechanistic Investigations of Nickelocene Synthetic Pathways

The formation of nickelocene via salt metathesis is generally understood to proceed through a straightforward double displacement mechanism. In this pathway, two equivalents of the cyclopentadienyl anion (C₅H₅⁻) displace the halide or other anionic ligands from the nickel(II) center. The reaction is driven to completion by the precipitation of the resulting inorganic salt, such as NaCl or NaBr, from the organic solvent.

Synthesis of Substituted and Functionalized Nickelocene Derivatives

The development of nickelocene derivatives is crucial for tuning its electronic, steric, and catalytic properties. The primary methods for creating these derivatives involve modifying the cyclopentadienyl rings.

Strategies for Ring-Substituted Nickelocene Compounds

The predominant and most effective strategy for synthesizing ring-substituted nickelocenes involves the initial synthesis of a substituted cyclopentadiene ligand. This pre-functionalized ligand is then deprotonated to form the corresponding anion, which is subsequently reacted with a suitable nickel(II) salt via a salt metathesis reaction, mirroring the synthesis of the parent nickelocene.

This approach offers significant advantages in control and versatility, as a wide array of functional groups can be introduced onto the cyclopentadiene ring using established organic synthetic methods prior to metal complexation. This methodology is particularly vital for the creation of complex structures such as ansa-nickelocenes. These are molecules where the two cyclopentadienyl rings are linked by a bridging group (e.g., -(CH₂)n-, -SiR₂-). The synthesis of these compounds requires a bridged dicyclopentadienyl ligand to be prepared first, followed by its dilithiation and reaction with a Ni(II) source.

Unlike ferrocene (B1249389), which readily undergoes electrophilic aromatic substitution, nickelocene does not typically react in the same manner. Its chemical behavior is dominated by its tendency to react in ways that result in an 18-electron configuration, often involving the loss or modification of one of the cyclopentadienyl rings. wikipedia.org This distinct reactivity profile makes the pre-synthesis of the functionalized ligand the most reliable and widely practiced method for accessing ring-substituted nickelocene derivatives.

Table 2: Chemical Compounds Mentioned
Compound NameChemical Formula
NickeloceneNi(C₅H₅)₂
CyclopentadieneC₅H₆
Ethylmagnesium bromideC₂H₅MgBr
Nickel(II) acetylacetonateNi(C₅H₇O₂)₂
Nickel(II) chlorideNiCl₂
Nickel(II) bromideNiBr₂
Hexaamminenickel(II) chloride[Ni(NH₃)₆]Cl₂
Sodium cyclopentadienideNaC₅H₅
Sodium chlorideNaCl
TetrahydrofuranC₄H₈O
Dimethyl sulfoxide(CH₃)₂SO

Synthesis of Mono-Cyclopentadienyl Nickel Complexes

The generation of half-sandwich or mono-cyclopentadienyl nickel complexes, often formulated as [CpNi(L)X] or [CpNi(L1)(L2)]+, is a cornerstone of nickelocene chemistry. These compounds are valuable as catalysts and precursors for more complex structures. A prevalent strategy involves the reaction of nickelocene with a proton source, which protonates one Cp ring, facilitating its displacement by other ligands.

One of the most extensively studied classes of mono-cyclopentadienyl nickel complexes involves N-heterocyclic carbene (NHC) ligands. The reaction of nickelocene with imidazolium (B1220033) halide salts in a suitable solvent like refluxing tetrahydrofuran (THF) provides a straightforward route to [CpNi(NHC)Cl] complexes. st-andrews.ac.ukresearchgate.net The driving force for this reaction is the transformation of the 20-electron nickelocene to a more stable 18-electron complex, where one of the cyclopentadienyl anions acts as an internal base to deprotonate the imidazolium salt, forming cyclopentadiene. researchgate.net

Phosphine-ligated mono-cyclopentadienyl nickel complexes can be synthesized through similar protonation strategies. For instance, the reaction of nickelocene with triethylphosphonium chloride yields CpNi(PEt3)Cl. st-andrews.ac.uk Cationic bis(phosphine) complexes, such as [Ni(η⁵-C₅H₅)(PPh₃)₂]PF₆, can be prepared by reacting a suspension of [NiCl₂(PPh₃)₂] with sodium cyclopentadienide (NaCp), followed by anion exchange with a thallium salt like TlPF₆. scielo.br

Furthermore, the reaction of nickelocene with nitric oxide leads to the formation of cyclopentadienyl nickel nitrosyl, (C₅H₅)NiNO, a simple yet important mono-cyclopentadienyl complex. wikipedia.org Additionally, dinuclear nickel carbonyl complexes can be synthesized by reacting nickelocene with nickel tetracarbonyl, resulting in compounds like [Ni₂(Cp)₂(CO)₂]. guidechem.com

Table 1: Selected Synthetic Methodologies for Mono-Cyclopentadienyl Nickel Complexes

Starting Material Reagent(s) Product Solvent Yield Reference(s)
Nickelocene Imidazolium chloride salt [CpNi(NHC)Cl] THF Moderate to high st-andrews.ac.ukresearchgate.net
Nickelocene Triethylphosphonium chloride [CpNi(PEt₃)Cl] THF Not specified st-andrews.ac.uk

Preparation of Bisnickelocene and Multi-metallic Analogues

The synthesis of molecules containing two or more nickelocene units has garnered significant interest for their potential applications in materials science and catalysis. These multi-metallic analogues can be broadly categorized into bridged systems, where the Cp rings of a single nickelocene are linked, and assemblies where multiple nickelocene units are connected.

Ansa-nickelocenes, a class of bridged derivatives, feature a handle connecting the two cyclopentadienyl rings of a single nickel atom. The synthesis of a naphthalene-bridged ansa-nickelocene has been achieved through the reaction of naphthalene-1,8-diylbis(cyclopentadienylsodium) with either the nickel triple-decker compound [Ni₂Cp₃]BF₄ or hexaammine nickel(II) chloride. researchgate.net

The creation of multi-metallic assemblies often involves linking individual nickelocene units. For instance, the reaction of nickelocene with secondary phosphines can lead to the formation of dinuclear complexes with bridging phosphido ligands, such as [Ni₂(PPh₂)₂(C₅H₅)₂]. wikipedia.org More complex structures, including trinuclear metallocenes with bridging silyl groups, have also been synthesized using a building block approach. researchgate.net

The development of nickelocene-containing polymers represents another avenue for creating multi-metallic materials. Ring-opening polymerization (ROP) of strained [n]nickelocenophanes, where the Cp rings are bridged by a short chain, provides a route to polynickelocenes. researchgate.netgre.ac.uk For example, tetracarba scielo.brnickelocenophane, [Ni(η⁵-C₅H₄)₂(CH₂)₄], has been shown to undergo ROP. researchgate.net

Table 2: Examples of Bisnickelocene and Multi-metallic Nickelocene Analogues

Compound Type Synthetic Approach Key Precursors Resulting Structure Reference(s)
ansa-Nickelocene Salt metathesis Naphthalene-1,8-diylbis(cyclopentadienylsodium), [Ni(NH₃)₆]Cl₂ Naphthalene-bridged nickelocene researchgate.net
Dinuclear Complex Reaction with secondary phosphines Nickelocene, PPh₂H [Ni₂(PPh₂)₂(C₅H₅)₂] wikipedia.org
Trinuclear Complex Building block approach Silyl-bridged cyclopentadienyl ligands, metal precursors Fe-Ni-Fe trinuclear metallocene researchgate.net
Polynickelocene Ring-Opening Polymerization (ROP) [n]Nickelocenophanes Linear nickelocene-containing polymer researchgate.netgre.ac.uk

Green Chemistry Approaches in Nickelocene Synthesis Research

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes for organometallic compounds, including nickelocene and its derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A significant advancement in this area is the development of solvent-free synthetic methods . One such technique is mechanochemistry, where mechanical force, such as grinding in a mortar and pestle or ball milling, is used to initiate chemical reactions. This method has been successfully applied to create solid solutions of nickelocene and ferrocene by grinding the polycrystalline components together, completely avoiding the use of solvents. acs.org This approach not only reduces solvent waste but can also lead to the formation of novel materials.

The choice of solvents is a critical aspect of green chemistry. While traditional syntheses of nickelocene often employ ethereal solvents like THF or diethyl ether, research into the use of more environmentally benign alternatives is ongoing. chemicalbook.comsciencemadness.org The exploration of biomass-derived solvents, such as those obtained from plant matter, offers a promising avenue for reducing the environmental impact of organometallic synthesis. nih.govrsc.orgresearchgate.netrsc.org For instance, various carboxylation reactions catalyzed by nickel and other transition metals have been successfully carried out in biomass-derived ethers and esters. nih.gov

Another green chemistry strategy involves designing catalysts that can operate under milder conditions and are more tolerant to air and moisture, thus reducing the need for stringent inert atmosphere techniques. Nickelocene itself has been utilized as a convenient and air-tolerant precatalyst for various reactions, simplifying experimental setups and reducing energy consumption associated with maintaining inert environments. researchgate.net

Molecular and Electronic Structure Elucidation of Nickelocene

High-Resolution Structural Analysis and Molecular Architecture

High-resolution structural analysis techniques, particularly single-crystal X-ray diffraction, have provided crucial insights into the molecular architecture and conformation of nickelocene (B73246) in the solid state.

Intermolecular Interactions and Solid-State Ordering Phenomena

The solid-state properties of nickelocene are influenced by intermolecular interactions and the resulting crystal packing. Nickelocene crystallizes in the same space group (P2₁/a) as ferrocene (B1249389) and cobaltocene (B1669278), and they have similar shapes and sizes, allowing them to form solid solutions. acs.orgresearchgate.netmdpi.com The crystal packing of nickelocene differs from triclinic ferrocene in that it does not exhibit the short H...H contacts present in the latter structure. iucr.org Intermolecular interactions, such as hydrogen bonding, can play a role in the formation of homogeneously mixed crystals of ferrocene and nickelocene. morressier.com Studies on the adsorption of nickelocene on surfaces like silica (B1680970) have indicated that molecule-surface interactions can influence the orientation and mobility of nickelocene molecules. nih.govacs.org On a Au(111) surface, nickelocene molecules can form ordered patterns at low temperatures, and van der Waals interactions govern molecular layers. arxiv.orgaps.org

Structural Characterization of Nickelocene Derivatives

The structural characterization of nickelocene derivatives provides further understanding of how modifications to the cyclopentadienyl (B1206354) rings or the introduction of other ligands affect the molecular architecture. X-ray structure analysis has been used to characterize various nickelocene derivatives, including those with stacked nickelocene units held together by linkers. researchgate.net Studies on nickelacyclic-nickelocene compounds have also utilized single-crystal X-ray analysis to determine their molecular structures. researchgate.net The structures of complexes formed from the reaction of nickelocene with imidazolium (B1220033) fluorides have been characterized by single-crystal X-ray diffraction, revealing hydrogen bonding and other interactions in the solid state. nih.gov

Advanced Spectroscopic Probes of Electronic and Molecular Dynamics

Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for probing the electronic structure, magnetic properties, and molecular dynamics of nickelocene.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Magnetic Property Elucidation

NMR spectroscopy is widely used to study the electronic and magnetic properties of paramagnetic compounds like nickelocene. The paramagnetism of nickelocene, arising from its two unpaired electrons, significantly influences its NMR spectra, leading to large chemical shifts and broadened signals. wikipedia.orgacs.orgismar.org The ¹H NMR spectrum of nickelocene exhibits an unusually high field chemical shift, which is a manifestation of its paramagnetism. wikipedia.org Solid-state NMR spectroscopy, including Magic Angle Spinning (MAS) NMR, has been applied to study nickelocene in the solid state and adsorbed on surfaces. nih.govacs.orgismar.orgnih.gov The large ¹³C NMR linewidth observed for nickelocene, even under MAS conditions, is attributed to its paramagnetic properties. ismar.org

Variable Temperature Paramagnetic ¹H NMR Spectroscopy

Variable temperature (VT) paramagnetic ¹H NMR spectroscopy is a valuable technique for studying the dynamics and electronic structure of nickelocene as a function of temperature. This method has been used to investigate the magnetic properties of nickelocene derivatives in solution, revealing behaviors such as Curie behavior within specific temperature ranges. researchgate.net VT solid-state NMR, including ¹H wide-line and MAS NMR, has been applied to characterize polycrystalline nickelocene and study the molecular dynamics of nickelocene adsorbed on surfaces. nih.govacs.org These studies can quantify the mobility of nickelocene molecules and provide insights into their orientation and exchange processes on surfaces. nih.govacs.org The temperature dependencies of kinetic parameters derived from VT NMR data can provide information about activation energies and entropies of molecular motion. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin State Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying species with unpaired electrons, making it particularly relevant for paramagnetic nickelocene. EPR measurements provide information about the spin state of the molecule and the electronic environment of the unpaired electrons. Studies involving nickelocene, sometimes in solid solutions with diamagnetic hosts like ruthenocene or weakly paramagnetic ones like cobaltocene, have been conducted using EPR spectroscopy. These investigations aim to understand the electronic structure and magnetic properties of nickelocene. ibm.commdpi.com

In solid solutions with cobaltocene, the EPR spectra are often dominated by the stronger signal of cobaltocene, but the presence of nickelocene can cause modifications to the g values of the cobaltocene dopant. ibm.commdpi.com Nickelocene itself, being an S=1 case with a notable positive zero-field splitting, behaves as a pseudodiamagnet at very low temperatures (e.g., liquid helium temperature). ibm.com

Vibrational Spectroscopy for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is invaluable for analyzing the molecular vibrations of nickelocene, providing insights into its conformation and the nature of its chemical bonds, particularly the metal-ligand interactions. oup.com

Infrared (IR) absorption spectroscopy is widely used to study the vibrational modes of nickelocene. These studies help in identifying characteristic functional groups and understanding the bonding within the molecule. High-pressure IR investigations on solid nickelocene have shown that the vibrational peaks exhibit a positive pressure shift, indicating changes in intermolecular interactions within the crystal lattice. aip.org IR spectroscopy has also been employed to monitor potential chemical modifications in nickelocene under pressure, demonstrating its utility in detecting transformations in molecular materials. aip.org

IR studies of nickelocene have also focused on metal-ligand vibrations, comparing them with those in ferrocene to understand the differences in metal-cyclopentadienyl (Cp) bonding. oup.com The intensity features in IR spectra are expected to reflect differences in charge transfer effects in the metal-Cp bonds. oup.com

Data from IR absorption studies can reveal specific vibrational frequencies associated with different modes of the cyclopentadienyl rings and the nickel-ring interactions. While specific detailed data tables from the search results are not directly extractable in a structured format, the descriptions highlight the observation of sharp vibrational peaks corresponding to molecular nickelocene, their pressure-induced shifts, and changes in intensity. aip.org

Raman spectroscopy complements IR spectroscopy by providing information about different vibrational modes. It is particularly useful for monitoring chemical transformations due to changes in the Raman scattering signals. Raman spectroscopy has been used to study the metal-ligand vibrations in nickelocene and compare them with those in ferrocene. oup.com

Raman spectroscopy is also a valuable tool for monitoring chemical transformations involving nickelocene, such as its decomposition or reaction in different environments. For instance, Raman spectroscopy has been used to show that nickelocene molecules encapsulated in single-walled carbon nanotubes can transform into nickel carbides, nickel, and inner carbon nanotubes at elevated temperatures. researchgate.netrsc.orgrsc.org This demonstrates the ability of Raman spectroscopy to track changes in the chemical state of nickelocene during reactions.

Similar to IR, detailed quantitative Raman data tables were not directly available in a structured format from the search results, but the studies emphasize the observation of characteristic Raman peaks for molecular nickelocene and their evolution during chemical processes. oup.comaip.orgresearchgate.netrsc.org

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy, primarily UV-Visible (UV-Vis) spectroscopy, provide insights into the electronic transitions within nickelocene, which are crucial for understanding its electronic structure and bonding.

UV-Visible (UV-Vis) spectroscopy involves the absorption of light in the ultraviolet and visible regions, leading to the promotion of electrons from lower to higher energy molecular orbitals. lkouniv.ac.inmatanginicollege.ac.in This technique is used to study the electronic transitions in nickelocene and assign absorption bands to specific electronic excitations.

The electronic absorption spectrum of nickelocene has been investigated, and assignments of the absorption bands have been proposed within the framework of theoretical approaches to understand the bonding in sandwich complexes. aip.orgaip.org Compared to ferrocene, nickelocene's lowest-energy absorption band is located in the red spectral region with a lower molar absorptivity. cdnsciencepub.com For example, the lowest-energy absorption band of nickelocene is reported around 14,500 cm⁻¹ (approximately 690 nm) with a molar absorptivity of 60 M⁻¹ cm⁻¹. cdnsciencepub.com

UV-Vis spectroscopy can also be used in conjunction with other techniques to study the electronic properties of materials incorporating nickelocene. For instance, optical absorption spectroscopy has been used to investigate the electronic properties of nickelocene-filled carbon nanotubes. sciforum.netnih.gov

Spectroelectrochemistry combines electrochemical methods with spectroscopy, allowing for the study of electrochemical reactions and the characterization of redox species in situ. UV-Vis spectroelectrochemistry can be used to monitor changes in the electronic absorption spectrum of nickelocene as it undergoes oxidation or reduction. acs.orgresearchgate.net

Spectroelectrochemical investigations of nickelocene have revealed its redox behavior and the effect of the solvent on its electrochemical oxidation. researchgate.net These studies can help in understanding the formation of different oxidation states of nickelocene and the associated changes in its electronic structure. researchgate.net

In situ UV-Vis spectroscopy combined with in situ Raman spectroscopy has been used to study the electrodeposition of nickel-iron-based nanostructured films using nickelocene and ferrocene as precursors, revealing insights into the active species involved in electrochemical reactions. acs.org

Photoelectron Spectroscopy (PES) for Orbital Energetics (Hypothetical)

Photoelectron Spectroscopy (PES) is a technique that probes the electronic structure of materials by analyzing the kinetic energy of electrons emitted upon ionization by high-energy photons. libretexts.orgbyjus.comkhanacademy.org Specifically, Ultraviolet Photoelectron Spectroscopy (UPS), using vacuum UV radiation, is sensitive to the valence electron energy levels, providing insights into the occupied molecular orbitals (MOs). libretexts.orgbyjus.com X-ray Photoelectron Spectroscopy (XPS), using soft X-rays, examines core-level electrons and can provide information about elemental composition and chemical states. libretexts.orgbyjus.comkhanacademy.orglibretexts.org

While direct detailed valence PES data specifically for the orbital energetics of isolated nickelocene was not extensively detailed in the provided search results under this specific heading, the technique is fundamentally applicable. The principle involves measuring the binding energy of electrons, which corresponds to the energy required to remove an electron from a specific orbital. libretexts.orgkhanacademy.org By analyzing the spectrum of emitted electrons, the energies and intensities of peaks can be correlated to the energies and occupations of the molecular orbitals. libretexts.orguni-konstanz.de

Related experimental techniques like Penning ionization electron spectroscopy (PIES) have been applied to study the outer valence ionic states of nickelocene. acs.orgacs.orgtohoku.ac.jpglobalauthorid.com These studies, often combined with theoretical calculations, can provide valuable information about the spatial distribution and reactivity of molecular orbitals. acs.org The application of UPS to nickelocene would, in principle, allow for the direct measurement of its valence orbital ionization energies, which could then be compared to theoretical calculations to validate electronic structure models.

X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Environment

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to investigate the local electronic and geometric structure of materials. numberanalytics.comesrf.frnih.govfz-juelich.de It involves measuring the absorption of X-rays as a function of energy. The resulting spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). numberanalytics.comesrf.frnih.govdiamond.ac.uk

The XANES region, located near the absorption edge, is sensitive to the electronic structure, including the oxidation state, spin state, and coordination geometry of the absorbing atom, as well as the unoccupied density of states. numberanalytics.comnih.govfz-juelich.dediamond.ac.uk The EXAFS region, extending to higher energies, provides information about the distances, types, and coordination numbers of neighboring atoms, thus revealing the local geometric structure. esrf.frnih.govdiamond.ac.uk

For nickelocene, Ni L-edge XAS would be particularly informative regarding the electronic structure of the nickel center. Ni L-edge spectra arise from electronic transitions from core 2p levels to unoccupied 3d states. ereztech.com Analysis of the multiplet structure in the L-edge spectra can provide details on the nickel oxidation state, spin state, and the degree of covalency in the nickel-ligand bonds. ereztech.com Changes in the L₃/L₂ ratio can also be indicative of the spin state and symmetry of the nickel center. ereztech.com While specific Ni L-edge XAS data for isolated nickelocene were not extensively detailed in the provided context, the principles of XAS, as described in the search results, are directly applicable to studying the local electronic and geometric environment of the nickel atom within nickelocene. numberanalytics.comesrf.frnih.govfz-juelich.dediamond.ac.uk XAS has been used to study nickel in various chemical environments, including transition metal oxides and hydrogenases, demonstrating its utility in characterizing nickel's electronic and structural properties. libretexts.orgereztech.commdpi.com

Computational and Theoretical Investigations of Electronic Structure

Computational chemistry plays a vital role in complementing experimental studies of nickelocene's electronic structure and properties. Density Functional Theory (DFT) and high-level ab initio methods have been extensively applied to gain deeper insights into its bonding, reactivity, and magnetic behavior.

Density Functional Theory (DFT) Applications to Bonding and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules and materials. primescholars.comprimescholars.comijaers.comneliti.comaipublications.comijaers.com It has been widely applied to study the bonding and reactivity of nickelocene. primescholars.comprimescholars.comijaers.comneliti.comaipublications.comijaers.com

DFT calculations have been used to optimize the geometry of nickelocene, providing insights into its equilibrium structure, including bond lengths and angles. primescholars.comijaers.comneliti.comaipublications.comijaers.com Studies employing the DFT/B3LYP method with the 6-31G(d) basis set have determined optimized structures and calculated parameters such as bond lengths and angles for nickelocene. primescholars.comijaers.comneliti.comaipublications.comijaers.com For instance, the optimized bond length of the Ni-C bond and C-C bonds within the cyclopentadienyl rings have been reported from these calculations. ijaers.comaipublications.comijaers.com

Furthermore, DFT has been instrumental in analyzing the molecular orbitals of nickelocene. primescholars.comprimescholars.comijaers.comneliti.com Calculations have shown the contribution of nickel's 3d, 4s, and 4p orbitals, as well as the carbon 2pz orbitals of the cyclopentadienyl rings, to the formation of molecular orbitals. primescholars.comprimescholars.comijaers.comneliti.com Population analysis based on DFT calculations has helped quantify the involvement of these atomic orbitals in bonding. primescholars.comprimescholars.comijaers.comneliti.com

DFT studies have also explored the electronic properties relevant to reactivity, such as HOMO and LUMO energies and the HOMO-LUMO gap. primescholars.comijaers.com These parameters can provide an indication of a molecule's stability and reactivity. primescholars.comijaers.com For example, comparisons between nickelocene and cobaltocene using DFT have suggested that nickelocene is relatively less stable and more reactive. primescholars.comijaers.com

DFT calculations, including spin-polarized DFT and spin-flip TD-DFT, have also been applied to investigate the magnetic properties of nickelocene, such as its magnetic anisotropy. usc.eduacs.orgresearcher.lifensf.govchemrxiv.orgfigshare.comresearchgate.net

Hybrid Functionals and Basis Set Optimizations

The choice of density functional and basis set is critical for obtaining accurate results in DFT calculations. stackexchange.com Hybrid functionals, which incorporate a portion of exact exchange from Hartree-Fock theory with DFT exchange-correlation, are often used for improved accuracy, particularly for systems with localized electrons or where a better description of electronic states is needed. mdpi.comwikipedia.orguni-muenchen.de

Several DFT studies on nickelocene have utilized hybrid functionals. The B3LYP hybrid functional is frequently employed in conjunction with basis sets like 6-31G(d) for geometry optimization and electronic structure analysis of nickelocene. primescholars.comprimescholars.comijaers.comneliti.comaipublications.comijaers.comamazon.co.uk Other hybrid functionals like PBE0 have also been used in studies related to nickelocene, particularly for investigating magnetic properties. usc.eduacs.orgresearcher.lifensf.govchemrxiv.orgfigshare.comresearchgate.netgaussian.com

Basis sets are mathematical functions used to represent the atomic orbitals in computational calculations. stackexchange.com The quality and size of the basis set impact the accuracy and computational cost. While specific detailed information on basis set optimizations explicitly for nickelocene within the provided sources is limited, the importance of selecting appropriate and potentially optimized basis sets for accurate calculations of electronic and structural properties is generally recognized in computational chemistry. ijaers.comstackexchange.com Studies on other materials highlight that basis set optimization can improve the accuracy of calculated properties. ijaers.com

Ab Initio and Post-Hartree-Fock Methods (e.g., EOM-SF-CC, EOM-CC)

High-level ab initio and post-Hartree-Fock methods offer more sophisticated approaches to calculating electronic structure, often providing a more accurate treatment of electron correlation compared to standard DFT. Methods like Equation-of-Motion Coupled Cluster (EOM-CC), particularly its spin-flip variant (EOM-SF-CC), are valuable for studying systems with multiple electronic states, open shells, and properties like magnetic anisotropy. usc.eduacs.orgresearcher.lifensf.govchemrxiv.orgfigshare.comresearchgate.net

EOM-SF-CC methods, such as EOM-SF-CCSD (Coupled Cluster Singles and Doubles), have been applied to investigate the magnetic behavior and spin states of nickelocene. usc.eduacs.orgresearcher.lifensf.govchemrxiv.orgfigshare.comresearchgate.net These calculations have been used to determine magnetic anisotropy and spin-orbit coupling, which are crucial for understanding the magnetic properties of molecular magnets like nickelocene. usc.eduacs.orgresearcher.lifensf.govchemrxiv.orgfigshare.comresearchgate.net EOM-SF-CC results have also served as benchmarks for evaluating the performance of less computationally expensive methods like SF-TD-DFT for predicting magnetic properties. usc.eduacs.orgresearcher.lifensf.govchemrxiv.orgfigshare.comresearchgate.net

These high-level methods are particularly useful for describing the closely lying electronic states and multi-configurational wave functions that may be present in open-shell transition metal complexes like nickelocene, which can be challenging for single-reference methods. usc.edu EOM-CC methods can provide accurate descriptions of ground and excited states and properties derived from them. usc.eduacs.orgresearcher.lifensf.govchemrxiv.orgfigshare.comresearchgate.net

Molecular Orbital Theory and Population Analysis

Molecular orbital (MO) theory and population analysis are crucial computational techniques used to understand the electronic structure and bonding in molecules like nickelocene. These methods provide insights into the contribution of atomic orbitals to the molecular orbitals and the distribution of electron density. Studies employing Density Functional Theory (DFT), specifically the B3LYP functional with basis sets like 6-31G(d), have been used to calculate the electronic structure, eigenvalues, eigenvectors, and population analysis of nickelocene. primescholars.comprimescholars.comaipublications.comijaers.comijaers.comneliti.comscholarsresearchlibrary.com

Population analysis, such as Mulliken population analysis, helps in quantifying the electron distribution and the extent of involvement of different atomic orbitals in the formation of MOs. primescholars.comscholarsresearchlibrary.comscholarsresearchlibrary.com For nickelocene, calculations indicate that the molecular orbitals are formed by the linear combination of atomic orbitals from the nickel atom (3d, 4s, and 4p) and the 2pz orbitals of the ten carbon atoms from the cyclopentadienyl rings. primescholars.comprimescholars.comijaers.comijaers.comneliti.comscholarsresearchlibrary.com

HOMO-LUMO Energy Gap Analysis

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a significant indicator of a molecule's stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. primescholars.comaipublications.com

Computational studies on nickelocene have determined its HOMO-LUMO energy gap. Using the DFT/B3LYP method with the 6-31G(d) basis set, the HOMO energy of nickelocene was calculated to be approximately -0.6427 eV and the LUMO energy at -0.56142 eV, resulting in a HOMO-LUMO gap of about 0.0813 eV. primescholars.comprimescholars.comaipublications.com This relatively small gap compared to, for instance, ferrocene (0.0863 eV) and cobaltocene (0.0826 eV), suggests that nickelocene is more reactive. primescholars.comaipublications.com

Here is a table summarizing the calculated HOMO, LUMO, and HOMO-LUMO gap energies for nickelocene and related metallocenes:

CompoundεHOMO (eV)εLUMO (eV)HOMO-LUMO Gap (eV)
Nickelocene-0.6427-0.561420.0813
Cobaltocene-0.6452-0.56260.0826
Ferrocene-0.6491-0.56280.0863
Natural Transition Orbital (NTO) Analysis

Natural Transition Orbital (NTO) analysis is a method used to simplify the description of electronic excitations by transforming the set of occupied and virtual molecular orbitals into a smaller set of particle-hole pairs. researchgate.net This analysis is particularly useful for understanding the nature of electronic transitions and spin-orbit coupling. usc.eduacs.orgchemrxiv.orgusc.edu

In the context of nickelocene, NTO analysis has been applied to gain insight into its electronic structure and the origin of magnetic anisotropy, particularly in relation to spin-orbit coupling (SOC). usc.eduacs.orgchemrxiv.orgusc.edu NTO analysis of SOCs helps explain how spin states and magnetic properties are maintained upon changes in the coordination environment or adsorption on surfaces. usc.eduacs.orgchemrxiv.org For spin-orbit interacting states, NTOs can reveal the orbital contributions to the transitions. usc.eduacs.org

Orbital Contributions to Bonding

Studies have investigated the specific contributions of these atomic orbitals. The involvement of nickel's 4s and 4p orbitals follows the order 4py > 4px > 4s > 4pz, while the involvement of the 3d orbitals is in the order 3dyz > 3dx²-y² > 3dxy > 3dxz > 3dz². primescholars.comprimescholars.comijaers.comijaers.comneliti.com The population analysis indicates that primarily the 2pz orbitals of carbon and the 3d orbitals of nickel contribute electrons to the molecular orbitals of nickelocene. primescholars.comprimescholars.comijaers.comijaers.comneliti.comscholarsresearchlibrary.com

The total involvement of the metal's 3d, 4s, and 4p orbitals and the carbon's 2pz orbitals in nickelocene has been calculated to be around 38.3776 (based on coefficient values), which is slightly lower than that in cobaltocene (40.2388) and ferrocene (42.2528), suggesting relatively less metal-ligand orbital involvement compared to these analogs. primescholars.comprimescholars.comijaers.comijaers.comneliti.comscholarsresearchlibrary.com

Here is a table showing the calculated total involvement of atomic orbitals in metallocenes:

CompoundTotal Involvement (Coefficient Value)
Nickelocene38.3776
Cobaltocene40.2388
Ferrocene42.2528

The two unpaired electrons in nickelocene are primarily located in the dyz and dxz orbitals. usc.edu

Spin-Orbit Coupling (SOC) and Zero-Field Splitting (ZFS) Analysis

Spin-Orbit Coupling (SOC) is a relativistic effect that mixes states of different multiplicities and is crucial for understanding the magnetic properties of molecules, particularly those containing heavy atoms like nickel. faccts.de Zero-Field Splitting (ZFS) describes the lifting of the degeneracy of spin sublevels of a molecule in the absence of an external magnetic field, arising from internal interactions like SOC and spin-spin coupling. researchgate.netoulu.fi

For nickelocene, which has a triplet (S=1) ground state, SOC and ZFS are significant factors determining its magnetic anisotropy. usc.eduacs.orgchemrxiv.orgusc.eduresearchgate.net Theoretical calculations, including ab initio methods like Equation-of-Motion Spin-Flip Coupled-Cluster (EOM-SF-CC) and DFT-based approaches like SF-TD-DFT, have been employed to investigate SOC and ZFS in nickelocene. usc.eduacs.orgchemrxiv.orgusc.edu These calculations indicate that the magnetic anisotropy in nickelocene originates from a substantial SOC between the triplet ground state and higher-energy singlet states, particularly the third singlet state. usc.eduacs.orgchemrxiv.orgusc.edu Coupling with lower singlet excited states is considered negligible. usc.eduacs.orgchemrxiv.orgusc.edu

The ZFS parameter D, which quantifies the magnetic anisotropy, is obtained from the energy splitting between the magnetic sublevels (MS = ±1, 0) of the triplet ground state. usc.eduresearchgate.net Calculated ZFS values for nickelocene show agreement with experimental data, indicating an out-of-plane magnetization direction. researchgate.netresearchgate.net

Theoretical Models for Magnetic Anisotropy and Spin Dynamics

Theoretical models are employed to describe and predict the magnetic behavior of nickelocene, including its magnetic anisotropy and spin dynamics. These models are essential for understanding how nickelocene functions as a molecular magnet and its potential applications, such as in spintronics or as a spin sensor. usc.eduacs.orgchemrxiv.orgresearchgate.netresearchgate.netcore.ac.ukcsic.esresearchgate.net

Models based on quantum chemical calculations, such as DFT and coupled-cluster methods, are used to determine the electronic structure, SOC, and ZFS, which are the fundamental origins of magnetic anisotropy. usc.eduacs.orgchemrxiv.orgusc.edu For instance, the EOM-SF-CC method has been used to accurately predict magnetic anisotropy and susceptibility values that align with experimental findings. usc.eduacs.orgchemrxiv.orgusc.edu

Furthermore, theoretical frameworks like the spin Heisenberg model and dipole model, complemented by cotunneling theory, are used to rationalize the interactions between the nickelocene spin and magnetic centers, particularly in the context of scanning tunneling microscopy (STM) experiments. researchgate.netresearchgate.netcore.ac.uk These models help interpret experimental observations, such as inelastic electron spin-flip excitations, and can be used to simulate the magnetic interaction and determine local spin moments on surfaces. researchgate.netresearchgate.netcore.ac.ukcsic.es Many-body models, such as the two-orbital Anderson impurity model with single-ion anisotropy, are also used to describe the system and understand phenomena like Kondo screening and spin excitations. core.ac.ukcsic.esresearchgate.net

The resilience of nickelocene's magnetic behavior upon modification of its environment or adsorption on surfaces is supported by these theoretical models and analyses, highlighting its potential as a robust spin-probe molecule. usc.eduacs.orgchemrxiv.orgresearchgate.net

Relativistic Effects in Electronic Structure Calculations (Hypothetical)

Relativistic effects, which become more significant for molecules containing heavier atoms, can influence the electronic structure and properties of transition metal complexes. While the primary focus for nickelocene (a 3d transition metal complex) is often on non-relativistic or scalar relativistic treatments combined with spin-orbit coupling as a perturbation, a hypothetical full relativistic treatment could provide a more complete picture of its electronic structure. faccts.deoulu.firsc.orgarxiv.org

A fully relativistic calculation, for example, using a four-component Dirac-Coulomb Hamiltonian or two-component methods with spin-orbit interaction treated variationally, would inherently include spin-orbit coupling and potentially reveal subtle relativistic corrections to orbital energies, electron density distribution, and bonding interactions that might not be fully captured by perturbative SOC approaches. oulu.fiarxiv.org

Such calculations could offer refined insights into the contributions of different atomic orbitals to bonding under relativistic effects, potentially altering the perceived order of involvement compared to non-relativistic or scalar relativistic treatments. They could also provide a more accurate description of hyperfine coupling tensors and other properties sensitive to the electronic structure near the nucleus. oulu.firsc.org Although computationally more demanding, a hypothetical fully relativistic analysis could serve as a benchmark for assessing the accuracy of more approximate methods used for studying nickelocene and similar transition metal compounds.

Reactivity and Reaction Mechanisms of Nickelocene

Homolytic and Heterolytic Bond Activation Processes

Bond activation is a critical process in many chemical transformations, involving the cleavage of chemical bonds. This cleavage can occur through two primary pathways: heterolytic cleavage, where one atom retains both electrons from the bond, forming ions, and homolytic cleavage, where the bond breaks symmetrically, with each atom retaining one electron to form radicals. libretexts.orgyoutube.comchemistrysteps.com

Nickelocene (B73246) has been shown to participate in C-H bond activation, a reaction of significant interest in organic synthesis. An early example of this reactivity is the formation of a nickelacycle from the stoichiometric reaction of azobenzene (B91143) with nickelocene. nih.govresearchgate.net In this chelation-assisted process, the azo group directs the nickel center to a nearby C-H bond, facilitating its activation and the formation of a new carbon-nickel bond within a cyclic structure. nih.gov While nickel complexes can activate strong C-H bonds, the development of catalytic C-H functionalization reactions has faced challenges. rsc.org The mechanism for such C-H bond breaking can involve steps like oxidative addition. rsc.org Studies on specific nickel(II) complexes have also explored excited-state bond homolysis, where photochemical activation leads to the cleavage of a Nickel-Carbon bond to generate radical species, a critical process in photocatalytic cross-coupling reactions. nih.gov

Redox Chemistry and Electrochemistry of Nickelocene

The rich redox chemistry of nickelocene is a central feature of its reactivity, allowing it to participate in a variety of electron transfer reactions. acs.org

With 20 valence electrons, the two highest occupied molecular orbitals (HOMOs) in nickelocene are antibonding in character (specifically, the e₁g* orbitals). bris.ac.uk Oxidation of nickelocene involves the removal of electrons from these antibonding orbitals. bris.ac.uk This process typically occurs in sequential one-electron steps. bris.ac.uk The first oxidation removes one electron to form a 19-electron monocation, and a subsequent oxidation can remove a second electron to yield a thermodynamically stable 18-electron dication. bris.ac.uk

Electrochemical techniques, particularly cyclic voltammetry (CV), have been instrumental in studying the redox behavior of nickelocene and its derivatives. acs.orggre.ac.uk In various organic solvents, nickelocene exhibits a distinct electrochemical sequence corresponding to multiple oxidation states. bris.ac.ukgre.ac.uk The application of a potential can transform the neutral nickelocene species into different charged entities. acs.org

The primary transformations observed are:

First Oxidation: Ni(II) → Ni(III) + e⁻, generating the 19-electron nickelocenium monocation, [Ni(C₅H₅)₂]⁺. bris.ac.ukgre.ac.uk

Second Oxidation: Ni(III) → Ni(IV) + e⁻, generating the 18-electron dication, [Ni(C₅H₅)₂]²⁺. bris.ac.ukgre.ac.uk

Studies on bridged nickelocene derivatives, known as [n]nickelocenophanes, have shown that these compounds also undergo two single-electron oxidation processes to form corresponding monocationic and dicationic species. acs.orggre.ac.ukacs.org These oxidized species, such as [Ni(η⁵-C₅H₄)₂(CH₂)₃]⁺, have been isolated and structurally characterized. acs.orggre.ac.uk Upon oxidation, the distance between the nickel center and the cyclopentadienyl (B1206354) rings (Ni–Cp) decreases, indicating a strengthening of the bond. gre.ac.ukacs.org

Electrochemical Data for Nickelocene and Related [n]Nickelocenophanes
CompoundE₁/₂(1) (NiII/NiIII) vs FcH (V)E₁/₂(2) (NiIII/NiIV) vs FcH (V)ΔE₁/₂ (V)
[Ni(η⁵-C₅H₄Me)₂] (estimated)-0.790.961.75
[Ni(η⁵-C₅H₄)₂(CH₂)₃] (3)-0.690.861.55
[Ni(η⁵-C₅H₄)₂(CH₂)₄] (12)-0.770.791.56
[Ni(η⁵-C₅H₄)₂(SiMe₂)₂] (10)-0.410.971.38
[Ni(η⁵-C₅H₄)₂(SiMe₂)₂O] (11)-0.410.961.37

Data sourced from cyclic voltammetry studies in dichloromethane. gre.ac.uk Potentials are referenced against the Ferrocene (B1249389)/Ferrocenium (FcH) couple.

The reversibility of a redox event indicates the stability of the generated species. For nickelocene and its derivatives, the first oxidation to the Ni(III) monocation is typically a reversible, single-electron Nernstian process. acs.orggre.ac.uk The second oxidation to the Ni(IV) dication is also often reversible, particularly in non-coordinating solvents like dichloromethane. bris.ac.ukgre.ac.uk

However, some redox processes are not fully reversible. The reduction of nickelocene, corresponding to the Ni(II)/Ni(I) couple, is only partially chemically reversible. bris.ac.ukgre.ac.uk Furthermore, the reversibility of the second oxidation (Ni(III)/Ni(IV)) can be highly sensitive to the solvent. gre.ac.ukacs.org In the presence of coordinating solvents like acetonitrile, the electrophilic dication can be stabilized through the formation of solvent adducts. gre.ac.uk This interaction can lead to a coupled chemical reaction, causing the redox process to become less reversible or quasi-reversible. bris.ac.ukgre.ac.ukacs.org Similarly, for polymeric materials like poly(nickelocenylpropylene), the second oxidation process was found to be only partially chemically reversible. acs.org

Reactions with Organic and Inorganic Substrates

Nickelocene's high electron count drives its reactivity towards substrates that allow it to attain an 18-electron configuration. wikipedia.org

A common reaction pathway for nickelocene involves the displacement of one of the cyclopentadienyl ligands. wikipedia.orgchemeurope.com This allows the nickel center to bond with other ligands to form more stable 18-electron complexes. For instance, nickelocene reacts with phosphines and phosphites. The reaction with secondary phosphines like diphenylphosphine (PPh₂H) yields a dinuclear nickel complex with bridging phosphido ligands and the loss of cyclopentadiene (B3395910). wikipedia.orgchemeurope.com

Reaction with a Secondary Phosphine (B1218219): 2 Ni(C₅H₅)₂ + 2 PPh₂H → [Ni₂(PPh₂)₂(C₅H₅)₂] + 2 C₅H₆ wikipedia.org

Ring-exchange reactions have also been studied in detail. The kinetics of ligand exchange between nickelocene and lithium cyclopentadienide in tetrahydrofuran (THF) have been investigated, demonstrating that the Cp rings can be directly substituted. acs.org This type of exchange reaction highlights the lability of the Ni-Cp bond under certain conditions. acs.orgscribd.com

Reactions with Organolithium and Organomagnesium Reagents

The reaction of nickelocene with organolithium and organomagnesium reagents is characterized by the formation of unstable 16-valence electron intermediates of the type {CpNiR}. The subsequent chemical pathways and final products are heavily dependent on the nature of the alkyl or aryl group (R) of the organometallic reagent. researchgate.net

When the R group contains accessible α- or β-hydrogen atoms, the primary reaction pathway involves hydrogen elimination, leading to the formation of various cyclopentadienylnickel clusters. researchgate.net For instance, the reaction of nickelocene with methyllithium results in the formation of bis(cyclopentadienyl)(μ-cyclopentadiene)dinickel, (NiCp)₂(μ-C₅H₆), and (η⁵-cyclopentadienyl)(η³-cyclopentenyl)nickel, CpNi(η³-C₅H₇). researchgate.net The formation of (NiCp)₂(μ-C₅H₆) is indicative of a reduction of a cyclopentadienyl ring bound to the nickel center. researchgate.net

In cases where the organolithium reagent lacks easily abstractable hydrogen atoms, such as with alkyllithium reagents like RCH₂Li where R is a bulky group (e.g., CMe₃ or SiMe₃), the reaction proceeds to form methylidene trinickel cluster complexes, [RCNi₃(η⁵-C₅H₅)₃]. researchgate.net

Detailed below are the products formed from the reaction of nickelocene with specific organolithium reagents:

Organolithium ReagentResulting Nickelocene-derived Product(s)
MethyllithiumBis(cyclopentadienyl)(μ-cyclopentadiene)dinickel
1-phenyl-2-methyl-propenyl-lithium(η⁵-cyclopentadienyl)(η³-cyclopentenyl)nickel
RCH₂Li (R = CMe₃ or SiMe₃)Methylidene trinickel cluster complexes

Cyclopentadienyl Ring Alkylation and Functionalization

The cyclopentadienyl (Cp) rings of nickelocene can undergo alkylation through reactions with certain organolithium compounds. This functionalization provides a pathway to synthesize substituted nickelocene derivatives. The reaction of nickelocene with organolithium reagents can lead to the formation of trinickel clusters with alkylidyne caps, which originate from the alkyl group of the organolithium reagent. researchgate.net

For example, the reaction of nickelocene with phenyllithium in the presence of terminal olefins is a method for synthesizing (tris(η⁵-cyclopentadienyl) (μ³-alkylidyne)trinickel clusters. researchgate.net This indicates that the organolithium reagent can act as a source for functional groups that are incorporated into a larger cluster structure involving the nickel and cyclopentadienyl fragments.

Carbene Reactivity with Nickelocene

Nickelocene serves as a precursor for the synthesis of cyclopentadienyl nickel(II) N-heterocyclic carbene (NHC) complexes. The reaction involves the displacement of one of the cyclopentadienyl ligands by a suitable NHC precursor. This method has been utilized for the preparation of neutral [CpNiX(NHC)] complexes, where X can be a halide such as Cl, Br, or I.

The interaction of nickelocene with diazo compounds, which are precursors to carbenes, has also been investigated. A proposed first step in the reaction with diazomethane (B1218177) is the formation of a nickelocene-methylene complex. This is followed by a proton transfer from another diazomethane molecule to generate a cationic Ni(IV) species. This highly acidic intermediate is considered a crucial step in the subsequent polymerization reactions that can occur. The nature of the substituent on the diazo-carbon influences the reactivity, with sterically bulkier groups leading to decreased reactivity with nickelocene.

High-Pressure Chemical Transformations and Decomposition Mechanisms

The application of high pressure to nickelocene induces significant chemical transformations, leading to its decomposition and the formation of novel materials. These changes are a departure from the typical solution-phase reactivity of the compound.

Pressure-Induced Decomposition Pathways

At room temperature, nickelocene undergoes a progressive pressure-induced decomposition at pressures above 13 GPa. This pressure threshold for decomposition is observed to decrease as the temperature is increased. Studies conducted at pressures up to 41 GPa have shown that the decomposition is a gradual process. The initial molecular structure of nickelocene is lost, leading to the formation of non-molecular products. This transformation is characterized by changes in the hybridization of the carbon atoms from sp² to sp³.

Formation of Metal-Carbon Nanocomposites under Extreme Conditions

A primary outcome of the high-pressure decomposition of nickelocene is the formation of metal-carbon nanocomposite materials. These materials are composed of two main components: disordered, nickel-rich nanoparticles and an extended, amorphous matrix of hydrogenated carbon (a-C:H) in which these nanoparticles are embedded. The nickel-rich nanoparticles are notably disordered rather than crystalline. The amorphous hydrogenated carbon matrix can exhibit diamond-like properties. The synthesis of such metal-based nanoparticles via high-pressure treatment of organometallic compounds like nickelocene presents a potential new route for materials production.

In Situ Spectroscopic Monitoring of High-Pressure Transformations

The investigation of the chemical changes in nickelocene under high pressure has been facilitated by the use of various in situ spectroscopic and diffraction techniques. Diamond anvil cells (DACs) are employed to generate the high-pressure conditions, and the transformations are monitored using methods such as:

Infrared (IR) and Raman Spectroscopy: These techniques are used to observe the vibrational modes of the molecule. The disappearance of sharp molecular peaks and the emergence of broad non-molecular bands in the spectra are indicative of the decomposition of the nickelocene molecule.

Synchrotron X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD): These methods provide information about the electronic structure and crystalline order of the material. XRD measurements show a progressive pressure-induced amorphization of nickelocene, followed by the appearance of signals corresponding to the newly formed nickel-rich nanoparticles.

Optical Microscopy and Transmission Electron Microscopy (TEM): These imaging techniques allow for the direct observation of the changes in the sample's morphology and the characterization of the resulting nanocomposite structure.

These in situ monitoring techniques have been crucial in determining the pressure and temperature thresholds for decomposition and in characterizing the structure and composition of the resulting materials.

Kinetic and Thermodynamic Aspects of Nickelocene Reactions

The reactivity of nickelocene is largely governed by its electronic structure and the interplay of kinetic and thermodynamic factors. As a 20-valence electron metallocene, it possesses the highest electron count among the common transition metal metallocenes wikipedia.orgchemeurope.com. This electron-rich nature means that many of its reactions are thermodynamically driven by the tendency to achieve a more stable 18-electron configuration, typically through the loss or modification of a cyclopentadienyl (Cp) ring wikipedia.orgchemeurope.comchemicalbook.com.

Thermodynamics of Metal-Ligand Bonding

A fundamental aspect of nickelocene's reactivity is the strength of the bond between the nickel center and the cyclopentadienyl ligands. The energy required to break these bonds is a critical thermodynamic parameter that influences its decomposition and substitution reactions. Theoretical studies using density functional theory (DFT) have been employed to investigate the bond dissociation energies involved in the decomposition of nickelocene, particularly in the context of chemical vapor deposition processes. These calculations provide insight into the thermodynamic feasibility of reaction pathways.

The dissociation of the first nickel-ligand bond is a key step in many of its reactions.

ParameterValueMethod
First Ni–Cp Bond Dissociation Energy266 kJ/molDFT Calculation

This table presents the calculated bond dissociation energy for the first Ni-Cp bond in nickelocene. researchgate.net

Kinetics of Ligand Exchange

While thermodynamically inclined to react to form 18-electron products, the kinetic aspects of these reactions determine the rate at which they occur. Studies on the ligand exchange reactions of nickelocene have provided valuable information on its kinetic lability. For instance, the kinetics of the cyclopentadienyl ring exchange between nickelocene (NiCp₂) and lithium cyclopentadienide (LiCp) have been investigated in a tetrahydrofuran (THF) solution. Research in this area has focused on determining the rate law to elucidate the reaction mechanism, revealing how readily the Cp ligands can be substituted acs.org.

Redox Reactions: Thermodynamic and Kinetic Factors

Nickelocene exhibits rich redox chemistry, undergoing two distinct and reversible one-electron oxidation processes. The first oxidation converts the neutral 20-valence electron Ni(II) species to a 19-valence electron Ni(III) monocation, which is followed by a second oxidation to an 18-valence electron Ni(IV) dication gre.ac.ukbris.ac.uk.

Thermodynamic Aspects of Oxidation: The oxidation from nickelocene to the nickelocenium cation is associated with significant structural and energetic changes. This process involves a decrease in the metal-to-cyclopentadienyl centroid bond length (Ni–Cpcent), which indicates a strengthening of the Ni–Cp bond upon oxidation gre.ac.uk. This thermodynamic stabilization of the oxidized species plays a crucial role in the chemistry of nickelocene-based polymers, where oxidation can render the polymer more stable against depolymerization gre.ac.ukbris.ac.uk.

Kinetic Stability of Oxidized Species: The kinetic stability of the oxidized nickelocene species is highly sensitive to the solvent environment gre.ac.uk. The separation between the first and second oxidation potentials (ΔE₁/₂) provides insight into the stability of the dication. For example, large ΔE₁/₂ values are observed in dichloromethane, which correlates with increased kinetic stabilities for the nickelocene dication gre.ac.ukbris.ac.uk. In contrast, in coordinating solvents like acetonitrile, the electrophilic dication is thermodynamically stabilized through the formation of solvent adducts, which can also influence the kinetics by coupling the redox process to a chemical reaction with the solvent gre.ac.uk.

The electrochemical behavior of nickelocene derivatives, such as [n]nickelocenophanes, has been studied to understand the influence of structural modifications on redox properties.

CompoundE₁/₂(1) (V vs FcH/FcH⁺)E₁/₂(2) (V vs FcH/FcH⁺)ΔE₁/₂ (V)
[Ni(η⁵-C₅H₄Me)₂]-0.050.860.91
[Ni{η⁵-C₅H₄(SiMe₃)}₂]0.021.041.02
Tricarba-bridged [n]nickelocenophane (3)-0.150.760.91
Disila-bridged [n]nickelocenophane (10)0.010.860.85
Siloxane-bridged [n]nickelocenophane (11)0.010.940.93

This table displays the half-wave potentials for the two successive one-electron oxidations (Ni(II)/Ni(III) and Ni(III)/Ni(IV)) of various nickelocene derivatives in a 0.05 M [NBu₄][B(C₆F₅)₄]/CH₂Cl₂ solution. Data is reported relative to the ferrocene/ferrocenium couple. gre.ac.uk

Catalytic Applications and Mechanistic Insights

Nickelocene (B73246) in C-C Bond Forming Reactions

Nickelocene is employed in a range of C-C bond forming reactions, contributing to the synthesis of complex organic molecules. smolecule.com

Cross-Coupling Reactions (e.g., Suzuki, Kumada, C-S coupling, C-N coupling)

Nickelocene and complexes derived from it, particularly those incorporating N-heterocyclic carbene (NHC) ligands, exhibit catalytic activity in various cross-coupling reactions. taylorandfrancis.comresearchgate.netmdpi.com These reactions are crucial for constructing C-C, C-S, and C-N bonds. taylorandfrancis.com Examples include Suzuki coupling, Kumada coupling, aryl amination (C-N coupling), and C-S coupling. taylorandfrancis.comresearchgate.net

Nickel-catalyzed cross-coupling reactions often involve complex mechanisms that can differ from those of palladium-catalyzed reactions. oaepublish.commdpi.comrsc.org While a common pathway involves oxidative addition, transmetalation, and reductive elimination, nickel catalysis can also proceed through radical mechanisms. oaepublish.comrsc.orgnih.gov For instance, some nickel-catalyzed reductive cross-coupling reactions are proposed to involve a Ni⁰/Niᴵᴵ/Niᴵᴵᴵ catalytic cycle with radical intermediates. oaepublish.com The specific mechanism can depend on the nature of the substrates, ligands, and reductants used. oaepublish.com

Nickel-NHC complexes, often prepared by reacting nickelocene with suitable imidazolium (B1220033) salts, have been investigated as precatalysts for reactions like the Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids. researchgate.netmdpi.com These complexes can be activated in situ to generate catalytically active species. researchgate.net Studies suggest that NHC-Ni(I) complexes might be involved as intermediates in some cross-coupling pathways. researchgate.net

Oligomerization and Polymerization Catalysis

Nickelocene is an effective catalyst and precursor for catalysts used in the oligomerization and polymerization of unsaturated hydrocarbons, particularly olefins and alkynes. smolecule.comchemicalbook.comchemimpex.com

Olefin Dimerization and Oligomerization

Nickelocene effectively catalyzes the formation of carbon-carbon double bonds between alkene molecules, leading to dimers, trimers, and higher oligomers. smolecule.com This catalytic activity is relevant to industrial processes for producing linear alpha-olefins. mdpi.com The mechanism of olefin oligomerization at nickel centers is generally described by a process involving coordination and insertion of alkene molecules, followed by β-hydride elimination for chain transfer. mdpi.comnih.gov The ratio of the rate constants for chain propagation and chain transfer influences the product distribution, favoring polymers, oligomers, or dimers depending on the conditions. mdpi.com Nickel-containing heterogeneous catalysts, often prepared by impregnating supports with nickel precursors, are also used for olefin oligomerization, with the product distribution influenced by both acid-catalyzed and coordinative mechanisms. nih.govmdpi.com

Polymerization Mechanisms (e.g., Polymethylenes)

Nickelocene and nickelocene-based catalysts are utilized in polymerization reactions. chemicalbook.comchemimpex.com For instance, nickelocene-based catalysts have been employed for the polymerization of diazomethane (B1218177), leading to polymethylene. taylorandfrancis.comuva.nl A proposed mechanism for the polymerization of diazomethane catalyzed by nickelocene involves the formation of a nickelocene-methylene complex, followed by proton transfer to generate a cationic Ni(IV) species. taylorandfrancis.com This highly acidic Ni(IV) intermediate is considered crucial for the polymerization to proceed. taylorandfrancis.com Subsequent steps involve the reaction of diazomethane with this intermediate, generating nickel-alkyl-carbene species, followed by alkyl migration and formation of a cationic nickel-alkyl species, leading to chain growth. taylorandfrancis.com

Nickel complexes, including those derived from nickelocene, have also been explored for the polymerization of polar monomers like methyl methacrylate (B99206) (MMA). ukessays.com In some cases, these polymerizations are suggested to proceed via anionic, MAO-centered mechanisms catalyzed by Ni(II) species. ukessays.com

Phenylacetylene (B144264) Trimerization

Nickelocene catalyzes the oligomerization of phenylacetylene, yielding a mixture of cyclotrimers and linear alkene oligomers. researchgate.netrsc.org The reaction temperature significantly influences the product composition. researchgate.netresearchgate.net For example, at 20°C, the main product is 1,2,4-triphenylbenzene (B72872) (a cyclotrimer), while at 40°C, linear oligomers are favored. researchgate.netresearchgate.net The active species in phenylacetylene trimerization and linear oligomerization catalyzed by nickel complexes are suggested to be Ni(I) monocyclopentadienyl complexes stabilized by substrate molecules. researchgate.netresearchgate.net The presence of solvents can suppress reactions catalyzed by nickelocene in the oligomerization of phenylacetylene. rsc.org

Hydrocarbon Coupling Reactions

Nickelocene facilitates the coupling of different organic fragments, contributing to the construction of complex molecules. smolecule.com This can involve the formation of new carbon-carbon bonds between hydrocarbon species. The reactivity of nickelocene with organolithium or organomagnesium compounds can lead to unstable species that undergo further transformations, including coupling reactions. researchgate.net The type of organic group involved significantly influences the reaction pathway. researchgate.net Nickel-catalyzed coupling reactions of alkenes with other organic molecules, such as aldehydes and isocyanates, have been developed, leading to the formation of allylic alcohols or acrylamides, respectively. nih.gov These reactions highlight the ability of nickel catalysts to promote C-C bond formation between different hydrocarbon or hydrocarbon-like substrates.

Nickelocene in C-H Activation and Functionalization Research

C-H activation and functionalization are significant areas in organic synthesis, allowing for the direct transformation of inert C-H bonds into new carbon-carbon or carbon-heteroatom bonds. nih.gov While noble metal catalysts have traditionally dominated this field, nickel, being earth-abundant and less expensive, represents a promising alternative. nih.govrsc.orgrsc.org

Nickelocene has played a role in the historical development of C-H activation research. The stoichiometric reaction between azobenzene (B91143) and nickelocene was reported as an early example of C-H activation in 1963. nih.govethz.ch

More recently, nickelocene has been utilized as an air-tolerant precatalyst for in situ generation of active Ni(0)/N-heterocyclic carbene (NHC) complexes, which are effective in C-H alkylation and alkenylation of heteroarenes with alkenes and alkynes. rsc.orgrsc.org This method involves using nickelocene, NHC·HCl salts, and sodium formate (B1220265). rsc.orgrsc.org The in situ generation approach offers a user-friendly alternative to air-sensitive Ni(0) precatalysts like Ni(COD)₂. rsc.org Mechanistic studies suggest the formation of nickel hydride species during catalyst activation with formate salts. rsc.org The proposed mechanism for C-H alkylation involves the formation of an (NHC)Ni(Cp)H intermediate and free cyclopentadiene (B3395910), which is subsequently hydrogenated. rsc.org The electron-rich and bulky nature of NHC ligands can facilitate the C-H bond oxidative addition or reduce energy barriers via ligand-to-ligand hydrogen transfer mechanisms. rsc.org

Hydrogenation and Dehydrogenation Catalysis

Nickelocene has been identified as a catalyst for both hydrogenation (adding hydrogen) and dehydrogenation (removing hydrogen) reactions of organic molecules. smolecule.com

In hydrogenation processes, nickelocene can serve as a catalyst for the hydrogenation of polyolefins. google.com In one reported process, nickelocene is added to the effluent of an olefin polymerization reactor to hydrogenate residual unsaturation in the polymer. google.com The soluble nickelocene catalyst has an affinity for solid supported chromium oxide catalysts present from the polymerization and can be adsorbed by it, allowing for simultaneous removal of both catalysts by filtration after hydrogenation. google.com

Nickelocene has also been used as a precursor for the in situ dispersion of nickel nanoparticles on support materials for dehydrogenation reactions. sciopen.com For instance, nickel nanoparticles supported on YCₓFᵧ nanosheets were prepared through the hydrogenolysis of nickelocene and demonstrated high efficiency as a catalyst for the hydrogen desorption of MgH₂. sciopen.com The in situ formed catalytic phases, such as Mg₂NiH₄ and YH₃, were found to accelerate the hydrogen desorption kinetics. sciopen.com

Electrocatalytic Applications

Nickelocene and nickel-based materials derived from it have shown promise in various electrocatalytic applications, particularly in reactions relevant to energy conversion and storage.

Oxygen Evolution Reaction (OER) Mechanisms

The oxygen evolution reaction (OER) is a crucial half-reaction in water splitting and other electrochemical processes. researchgate.netchemrxiv.org Nickel-based catalysts are being explored as cost-effective alternatives to precious metal catalysts for OER in alkaline solutions. acs.orgacs.org

Nickelocene has been used as a precursor for depositing nickel-based films that exhibit catalytic activity for the OER. acs.org For example, electrodeposition using nickelocene-ferrocene organometallic complexes can produce nickel-iron-based nanostructured films active for OER. acs.org During cyclic voltammetry, oxidized nickelocene species can deposit as nickel oxide films. acs.org The presence of iron in nickel-iron catalysts has been shown to enhance OER efficiency, potentially by stabilizing higher oxidation states of nickel and improving electrical conductivity. acs.orgacs.org The mechanism often involves the electrochemical oxidation of Ni(OH)₂ to NiOOH, which acts as the active species for water oxidation. acs.orgacs.org

Urea (B33335) Oxidation Reaction (UOR) Mechanisms

The urea oxidation reaction (UOR) is an attractive alternative to OER for hydrogen production due to its lower thermodynamic potential and its potential for treating urea-rich wastewater. mdpi.comnih.gov Nickel-based electrocatalysts are widely studied for UOR in alkaline solutions. mdpi.comnih.gov

Nickelocene can be used in the preparation of nickel-based catalysts for UOR. acs.org Similar to OER, the catalytic activity of nickel-based UOR catalysts in alkaline media is often attributed to the in situ formation of NiOOH species. acs.orgmdpi.comnih.gov Ni(OH)₂ is electrochemically oxidized to NiOOH, which then catalyzes the oxidation of urea while being reduced back to Ni(OH)₂. acs.orgmdpi.com Studies have investigated the kinetics and mechanism of UOR on nickel-based catalysts, with electrochemical impedance spectroscopy (EIS) suggesting that the oxidation of Ni(OH)₂ to NiOOH and the UOR itself contribute to the observed electrochemical behavior. acs.org Competitive adsorption between hydroxide (B78521) ions and urea molecules on the catalyst surface can influence the UOR pathway. mdpi.comnih.gov

Photocatalysis and Light-Driven Transformations (Hypothetical)

The search results provide some indication of nickelocene's potential or use as a precursor in photocatalytic applications, although direct examples of nickelocene itself acting as a photocatalyst for specific transformations are limited in the provided snippets.

Nickelocene has been used as a precursor in the synthesis of nickel-containing materials for photocatalysis. For instance, nickelocene was used in a plasma-enhanced atomic layer deposition (PEALD) process to produce NiO thin films, which were then used to fabricate a NiO/TiO₂ heterojunction for photoelectrolysis of water. rsc.orgrsc.org Additionally, single-atom nickel sites on TiO₂ have been constructed using the surface organometallic chemistry of nickelocene for visible-light photocatalysis. mdpi.com In this case, nickelocene reacts with surface hydroxyls of anatase TiO₂ to form a surface complex, which transforms into a surface nickel-oxo species upon calcination. mdpi.com These atomically isolated nickel sites were found to be responsible for visible light absorption and photocatalytic activity. mdpi.com

Furthermore, nickelocene has been converted into a nickel-carbon-oxygen electrocatalyst via a one-step laser synthesis procedure, which showed activity for the oxygen reduction reaction (ORR), a related electrochemical process that can sometimes be coupled with light-driven processes. researchgate.netacs.org This suggests the potential for nickelocene to be a building block for materials active in light-assisted catalytic transformations.

Based on these findings, while direct photocatalysis by nickelocene itself isn't explicitly detailed, its use as a versatile precursor for generating nickel-based materials with photocatalytic or photoelectrocatalytic properties is evident. Further research could explore the potential for nickelocene or its derivatives to directly catalyze light-driven transformations.

Mechanistic Studies of Nickelocene-Mediated Catalytic Cycles

Mechanistic studies of catalytic reactions involving nickelocene often focus on identifying key intermediates and understanding the sequence of bond-forming and bond-breaking events. Nickelocene can serve as a precatalyst, undergoing transformations in situ to generate the active catalytic species researchgate.netrsc.org. The specific mechanism is highly dependent on the reaction type and co-catalysts or ligands employed.

For instance, in the polymerization of alkynes, novel nickelocene-based catalysts have been shown to operate via a coordination–insertion mechanism. The process involves the insertion of a coordinated acetylene (B1199291) molecule into a Ni-C bond researchgate.net. In other reactions, such as the α-amidation of β-keto esters catalyzed by nickelocene, initial investigations suggest complex activation pathways, potentially involving N-centered radicals as reactive intermediates generated through N-O bond cleavage via single-electron transfer from the metallocene acs.org.

Studies have also investigated the formation of half-sandwich nickel(II) complexes, such as [NiCl(Cp)(NHC)], from nickelocene and N-heterocyclic carbene (NHC) precursors. These complexes can act as pre-catalysts for various transformations, including cross-coupling reactions and hydrosilylation taylorandfrancis.combeilstein-journals.orgcore.ac.uk. The synthesis and characterization of such species provide insights into how nickelocene transforms into catalytically active forms beilstein-journals.orgcore.ac.uk.

Computational Elucidation of Catalytic Pathways

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for probing the potential energy surfaces of catalytic reactions and elucidating detailed reaction pathways that are difficult to observe experimentally nih.govrsc.orgchemrxiv.org. DFT calculations can help identify transition states, intermediate structures, and activation energies, providing crucial information about the feasibility and relative rates of different mechanistic steps.

In the context of nickelocene-mediated catalysis, computational studies have been employed to understand the intricacies of various reactions. For example, DFT has been used to study the mechanism of nickel-catalyzed (2+2+2) cycloadditions and alkenylative cyclizations, revealing that the catalytic cycle can involve intermolecular oxidative coupling and intramolecular 1,4-addition steps nih.gov. These calculations can also shed light on the factors controlling selectivity, such as the influence of ligands on favoring specific pathways like C-C reductive elimination versus β-hydride elimination nih.gov.

Computational studies can also help in understanding the electronic structure and reactivity of proposed intermediates. For instance, DFT calculations have been used to identify dissociation fragments of nickelocene on surfaces and characterize their electronic properties arxiv.org. While this specific example relates to surface science, the application of DFT to understand the behavior of nickelocene fragments is relevant to understanding potential intermediates in homogeneous catalysis as well.

Furthermore, computational studies can complement experimental findings by providing a theoretical basis for observed reactivity patterns. They can help validate proposed mechanisms or suggest alternative pathways that might be operative. The combination of experimental and computational approaches offers a more comprehensive understanding of nickelocene-catalyzed reactions researchgate.net.

Identification of Active Catalytic Species

Identifying the true active catalytic species in nickelocene-mediated reactions is a critical aspect of mechanistic studies. While nickelocene itself is often the starting material or pre-catalyst, the species directly involved in the catalytic turnover may be a modified nickel complex with a different oxidation state or coordination environment researchgate.netrsc.org.

In some cases, low-valent nickel species, such as Ni(0) or Ni(I) complexes, are proposed as the active catalysts, generated in situ from nickelocene researchgate.netrsc.orgresearchgate.net. For example, in C-H functionalization reactions, Ni⁰/NHC complexes generated from nickelocene, NHC·HCl salts, and a reducing agent have been shown to be catalytically active researchgate.netrsc.org. The in situ generation approach provides a user-friendly alternative to handling air-sensitive Ni(0) complexes rsc.org.

Studies on the polymerization of alkynes catalyzed by nickelocene-based systems have identified {CpNiR} stabilized by an alkyne molecule as an active catalytic species for polymerization, while a {CpNiH} species was found to catalyze cyclization researchgate.net. This highlights that different nickel species can be responsible for distinct transformations within the same reaction system researchgate.net.

Experimental techniques such as NMR spectroscopy, ESI-MS, and X-ray crystallography play vital roles in characterizing isolated or in situ generated intermediates and proposed active species rsc.orgrsc.orgbeilstein-journals.orgcore.ac.uk. For example, NMR and ESI-MS have been used to investigate intermediates and potential decomposition pathways in catalytic systems derived from nickelocene rsc.org. X-ray crystallography can provide definitive structural information about stable nickel complexes involved in or derived from nickelocene-catalyzed reactions beilstein-journals.orgrsc.org.

The identification of active species is crucial for rational catalyst design and optimization. Understanding the nature of the species driving the catalysis allows for targeted modifications to enhance reactivity, selectivity, and stability.

Here are some examples of proposed active species and their associated reactions:

Proposed Active SpeciesAssociated Catalytic ReactionEvidence/Methodology
N-centered radicalα-Amidation of β-Keto EstersInitial mechanistic investigation, hypothesized acs.org
{CpNiR}Polymerization of AlkynesIsolation and characterization of catalyst researchgate.net
{CpNiH}Cyclization in Alkyne PolymerizationAnalysis of reaction products researchgate.net
Ni(0)/NHC complexesC-H Alkylation and Alkenylation of HeteroarenesIn situ generation, catalytic activity observed researchgate.netrsc.org
Ni(I) and Ni(III) speciesHomo- and Cross-coupling reactions of halidesMechanistic studies, proposed intermediates rsc.org

Table 1: Proposed Active Species in Nickelocene-Mediated Catalysis

Detailed research findings often involve kinetic studies, trapping experiments, and spectroscopic analysis to gather evidence supporting the involvement of specific intermediates and active species. The combined insights from experimental and computational studies are essential for building a comprehensive picture of nickelocene-mediated catalytic cycles.

Nickelocene in Advanced Materials Science Research

Precursor for Functional Materials Synthesis

Nickelocene's volatility and its capacity to decompose under specific conditions make it an excellent precursor for depositing nickel-containing materials. wikipedia.orgchemeurope.com This property is extensively utilized in chemical vapor deposition techniques for fabricating thin films and novel two-dimensional materials.

Chemical Vapor Deposition (CVD) is a widely used technique for producing high-quality thin films. Nickelocene's ability to sublime and decompose on a hot surface has established it as a viable precursor for depositing nickel and nickel-containing films. wikipedia.orgchemeurope.com

Gaseous Ni(C₅H₅)₂ can be introduced into a CVD reactor where it decomposes upon contact with a heated substrate, forming a nickel film while releasing its hydrocarbon ligands as gaseous byproducts. wikipedia.org The properties of the deposited nickel films, such as purity, resistivity, and crystal structure, are highly dependent on the deposition temperature and the composition of the carrier gas. researchgate.net For instance, in a Ni(C₅H₅)₂/H₂ system, nickel films with low carbon content (<5%) and lower resistivity can be achieved at temperatures around 200°C. researchgate.net At lower temperatures (<190°C), incomplete dissociation of the precursor can lead to higher carbon incorporation, while at higher temperatures (>225°C), the films also show increased carbon content and resistivity. researchgate.net The addition of hydrogen is crucial as it aids in the removal of carbon from the film surface, resulting in higher purity and crystallinity. researchgate.net

The decomposition mechanism of nickelocene (B73246) during CVD is complex. It is proposed that nickelocene molecules are first adsorbed onto the substrate surface. researchgate.net Subsequently, reactions between cyclopentadienyl (B1206354) ligands of adjacent molecules can form cyclopentadiene (B3395910), while dehydrogenated C₅ rings can lead to carbon incorporation into the film. researchgate.net

Beyond pure nickel, nickelocene has been used in pulsed CVD (PCVD) to create nickel carbide (Ni₃C) thin films, which are of interest for various applications, including catalysis. cambridge.org By using bis(1,4-di-tert-butyl-1,3-diazabutadienyl)nickel(II) as a precursor with H₂ gas or H₂ plasma, both nickel and nickel carbide phases can be selectively deposited. cambridge.org For example, using H₂ gas at temperatures of 220°C or higher leads to the formation of a rhombohedral Ni₃C phase. cambridge.org

Table 1: CVD Parameters for Nickel-Containing Films Using Nickelocene Precursors
PrecursorCoreactantDeposition Temp. (°C)Resulting FilmKey Finding
Nickelocene (Ni(C₅H₅)₂)H₂~200Nickel (Ni)Optimal temperature for low carbon content (<5%) and low resistivity. researchgate.net
Nickelocene (Ni(C₅H₅)₂)H₂>225Nickel (Ni) with high CHigher temperatures lead to increased carbon incorporation and resistivity. researchgate.net
bis(1,4-di-tert-butyl-1,3-diazabutadienyl)nickel(II)H₂ gas≥220Nickel Carbide (Ni₃C)Formation of rhombohedral Ni₃C phase. cambridge.org
bis(1,4-di-tert-butyl-1,3-diazabutadienyl)nickel(II)H₂ plasma140-250Nickel Carbide (Ni₃C)Ni₃C phase is formed across the entire temperature range. cambridge.org

The synthesis of high-quality, large-area two-dimensional (2D) materials is crucial for their application in next-generation electronics and optoelectronics. nih.govresearchgate.net Vertically stacked heterostructures of graphene and hexagonal boron nitride (h-BN) are particularly promising. nih.govresearchgate.netaps.org However, the direct CVD growth of graphene on h-BN is challenging due to the inert nature of the h-BN surface, which leads to a slow decomposition rate of carbon precursors and thus slow graphene growth. nih.govresearchgate.netarxiv.org

A significant breakthrough involves using nickelocene as a precursor to facilitate the rapid growth of graphene/h-BN vertical heterostructures. nih.govresearchgate.net In this method, nickel atoms decomposed from nickelocene molecules act as a gaseous catalyst. nih.govresearchgate.net These nickel atoms lower the energy barrier for graphene growth and enhance the decomposition of the carbon source, leading to a synthesis efficiency that is 8-10 times faster than conventional methods. nih.govresearchgate.net This nickelocene-facilitated route allows for the growth of large, single-crystalline graphene domains (up to ≈20 µm) on h-BN/Cu foil substrates. nih.govresearchgate.net The resulting high-quality Gr/h-BN stacks have been demonstrated as effective anode and protecting layers in high-performance organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Table 2: Comparison of Graphene Growth on h-BN with Different Precursors
Precursor SystemGrowth RateGraphene QualityMechanism
MethaneSlowSmaller domainsDirect decomposition on inert h-BN surface. researchgate.net
Benzoic AcidModerateModerate domain sizeDirect decomposition on inert h-BN surface. researchgate.net
Nickelocene8-10 times fasterLarge single-crystalline domains (≈20 µm)Gaseous Ni atoms from nickelocene decomposition act as catalysts, lowering the energy barrier for growth. nih.govresearchgate.netresearchgate.net

Integration into Molecular Electronics and Spintronic Devices

Molecular electronics aims to use single molecules or nanoscale molecular assemblies as components in electronic circuits. digitellinc.com Metallocenes, including nickelocene, are attractive candidates for this field due to their defined structures, redox properties, and the potential for spin-based functionalities (spintronics). digitellinc.comarxiv.org

Nickelocene has been successfully incorporated into single-molecule junctions, where a single molecule bridges two metallic electrodes. arxiv.org The conductance of such junctions can be measured using techniques like the scanning tunneling microscope break-junction (STM-BJ) method. digitellinc.comresearchgate.net Research has shown that molecular devices can be created using nickelocene molecules in conjunction with superconducting junctions, for example, with lead (Pb) electrodes. arxiv.org In these systems, the electronic transport properties are highly sensitive to the precise atomic arrangement, such as the position of an iron atom relative to the nickelocene molecule. arxiv.org

The interaction between the nickelocene molecule and the electrodes is a critical factor determining the device's performance. The choice of electrode material (e.g., gold, silver, nickel) influences the conductance of the molecular junction. researchgate.netnih.gov For molecules that conduct through their highest occupied molecular orbital (HOMO), junctions formed with nickel electrodes can show conductance similar to those with gold electrodes. researchgate.net The magnetic properties of nickelocene, arising from its two unpaired electrons, also make it a candidate for spintronic applications, where the spin of the electron is exploited in addition to its charge. wikipedia.orgarxiv.org

Role in Conductive Polymer and Nanocomposite Synthesis

Nickelocene can be used to modify the properties of other materials, leading to the formation of advanced nanocomposites. A notable example is the creation of nickelocene-filled single-walled carbon nanotubes (SWCNTs). mdpi.comnih.gov In this process, nickelocene molecules are encapsulated within the hollow core of SWCNTs. nih.gov

The electronic properties of these nickelocene-filled SWCNTs can be precisely tuned through subsequent thermal treatment. mdpi.com Annealing the composite material at different temperatures leads to the decomposition of the encapsulated nickelocene and the formation of different nickel species, such as nickel carbide, inside the nanotubes. mdpi.com This process can controllably dope (B7801613) the SWCNTs. Low-temperature annealing (360–600 °C) results in n-doping, while high-temperature annealing (680–1200 °C) causes p-doping of the metallic SWCNTs. mdpi.com This ability to tailor the electronic characteristics of SWCNTs opens up possibilities for their use in various nanoelectronic devices. mdpi.comnih.gov

Design and Characterization of Single-Molecule Magnets (SMMs) based on Nickelocene

Single-Molecule Magnets (SMMs) are individual molecules that can function as tiny, nanoscale magnets below a certain blocking temperature. wikipedia.org They exhibit magnetic hysteresis, a key property of permanent magnets, but at the molecular level. wikipedia.org This makes them promising for applications in high-density data storage and quantum computing. rsc.org An ideal SMM requires a high-spin ground state and significant magnetic anisotropy. rsc.org

Nickelocene's paramagnetic nature, with a spin state of S=1, and its robust magnetic anisotropy make it an attractive building block for SMMs. usc.eduresearchgate.netrsc.org Theoretical and computational studies have explored the design of SMMs by coupling two metallocene units, such as nickelocene, with linear carbon chains (cumulenes). rsc.org In these designed systems, like [Ni]–Cₙ–[Ni] (where [Ni] is nickelocene), the magnetic coupling between the two nickelocene units can be controlled by the length of the carbon spacer. rsc.org

Computational findings based on density functional theory (DFT) predict that for couplers with an odd number of carbon atoms (n = 3, 5, 7, 9), the system exhibits a ferromagnetic ground state, which is desirable for SMMs. rsc.org Conversely, an even number of carbon atoms results in an antiferromagnetic ground state. rsc.org Calculations of magnetic anisotropy for these ferromagnetic complexes suggest that [Ni]–Cₙ–[Ni] systems with odd-numbered carbon chains are promising candidates for the synthesis of new SMMs. rsc.org The origin of nickelocene's magnetic anisotropy lies in the large spin-orbit coupling between its triplet ground state and a specific singlet excited state. usc.edu This magnetic behavior is remarkably resilient to modifications of the cyclopentadienyl rings or adsorption onto a surface like MgO(001), supporting its potential use as a molecular spin probe. usc.edu

Applications in Supramolecular Chemistry and Crystal Engineering (Hypothetical)

Supramolecular chemistry focuses on chemical systems composed of multiple molecular subunits held together by non-covalent intermolecular forces. ijsr.net Crystal engineering, a subfield of supramolecular chemistry, deals with the design and synthesis of crystalline solids with desired properties. acs.org While direct, large-scale applications of nickelocene in these fields are not yet established, its molecular and solid-state properties suggest significant hypothetical potential.

A key feature of nickelocene is its ability to form solid solutions, or mixed crystals, with other structurally similar metallocenes, most notably ferrocene (B1249389). nih.govacs.orgresearchgate.net Both nickelocene and ferrocene crystallize in the same space group (P2₁/n) and have very similar molecular sizes and shapes. acs.org This allows them to co-crystallize from a solution in any ratio, with the two types of molecules randomly distributed within the crystal lattice. nih.govacs.org

More remarkably, it has been demonstrated that in the absence of a solvent, polycrystalline nickelocene can migrate directly into a single crystal of ferrocene at ambient temperature, forming a mixed crystal that retains the original macroscopic shape of the ferrocene crystal. nih.govacs.org This phenomenon of one organometallic component migrating into the existing crystal lattice of another highlights a unique self-assembly behavior. nih.gov

Hypothetically, this principle could be extended to engineer complex, multi-component crystalline materials with precisely tailored magnetic, electronic, or optical properties. By selecting different metallocenes or substituted derivatives, one could design novel supramolecular architectures. These well-defined, heterobimetallic materials could serve as precursors for creating bimetallic nanoparticles or dual-atom catalysts with controlled composition at the molecular level. nih.gov The predictable "lock-and-key" type interactions driven by crystal packing forces could be exploited to build functional materials from the bottom up, a core goal of supramolecular chemistry and crystal engineering. ijsr.net

Nickelocene in Metal-Organic Frameworks (MOFs) Research (Hypothetical)

The exploration of novel precursors and building blocks for Metal-Organic Frameworks (MOFs) is a continuous effort in materials science to design frameworks with unique properties and functionalities. While not yet a mainstream approach, the hypothetical use of nickelocene, Ni(C₅H₅)₂, as a component in MOF research presents intriguing possibilities. This section will delve into the theoretical and conceptual applications of nickelocene in the synthesis and functionalization of MOFs, supported by data tables of its fundamental properties.

Nickelocene is an organonickel compound with a sandwich structure, where a nickel atom is bonded between two parallel cyclopentadienyl rings. wikipedia.org Its utility as a precursor for nickel-based materials has been demonstrated, for instance, in the formation of microporous carbon and nickel oxide-carbon nanocomposites. nih.gov This established role as a source of nickel atoms or nickel-containing moieties forms the basis for its hypothetical integration into MOF research.

Hypothetical Research Directions:

As a Precursor for Nickel Nodes: In this scenario, nickelocene could serve as a reactive source of nickel ions for the formation of the metal nodes in MOF synthesis. The cyclopentadienyl ligands would be displaced by the organic linkers that form the framework structure. The reducing nature of the cyclopentadienyl ligands could potentially influence the oxidation state of the nickel centers within the final MOF structure, possibly leading to frameworks with mixed-valence nickel sites.

Incorporation as a Functional Ligand: A more novel approach would involve the chemical modification of nickelocene to act as a functional ligand itself. By attaching coordinating groups (e.g., carboxylates, pyridyls) to the cyclopentadienyl rings, the entire nickelocene unit could be incorporated into the MOF structure. This would result in a framework with redox-active nickel centers periodically distributed throughout the material.

Guest Molecule Encapsulation: Nickelocene could also be introduced as a guest molecule within the pores of a pre-synthesized MOF. The interactions between the nickelocene and the MOF host could lead to interesting electronic and magnetic properties. Subsequent thermal or chemical treatment of the nickelocene-loaded MOF could lead to the in-situ formation of nickel nanoparticles or clusters within the MOF pores, creating a composite material with potential catalytic applications.

Potential Properties and Applications of Hypothetical Nickelocene-Based MOFs:

The incorporation of nickelocene into MOFs could hypothetically lead to materials with enhanced properties for various applications:

Catalysis: The presence of accessible nickel sites could render these MOFs active as catalysts for a range of organic transformations. Nickel-based MOFs are already explored for applications like ethylene (B1197577) oligomerization. rsc.org The unique electronic environment provided by the nickelocene-derived components could lead to novel catalytic activities.

Electrochemical Applications: The redox activity of nickelocene suggests that MOFs containing this unit could be promising electrode materials for supercapacitors or batteries. scilit.comresearchgate.net The ability to tune the electronic properties of the MOF through the nickelocene component would be a key advantage.

Gas Storage and Separation: The specific size and shape of the pores in a nickelocene-containing MOF, as well as the potential for specific interactions with gas molecules, could make them suitable for applications in gas storage and separation. researchgate.net

Hypothetical Research Findings:

A hypothetical study could involve the solvothermal reaction of a modified nickelocene-dicarboxylic acid ligand with a secondary metal salt, leading to a bimetallic MOF. Characterization of this hypothetical MOF might reveal a porous structure with both the secondary metal and nickelocene units integrated into the framework. Electrochemical testing of this material could demonstrate enhanced capacitance compared to a similar MOF without the nickelocene component, highlighting the beneficial role of the redox-active nickel centers.

Below is a data table summarizing the key properties of nickelocene that are relevant to its hypothetical use in MOF research.

PropertyValueReference
Chemical FormulaNi(C₅H₅)₂ wikipedia.org
Molecular Weight188.88 g/mol
AppearanceDark green crystalline solid
Electron Count20 valence electrons wikipedia.org
Magnetic PropertiesParamagnetic wikipedia.org
Formal Oxidation State of Ni+2 wikipedia.org

The following table outlines a hypothetical comparison of MOFs synthesized with and without nickelocene.

MOF TypeSynthesis MethodKey Structural FeatureHypothetical ApplicationPotential Advantage
Ni-BTCSolvothermalNickel paddlewheel nodesGas SorptionWell-established porosity
Ni(Cp)₂-Functionalized Ni-BTC (Hypothetical)Solvothermal with modified ligandNickelocene units as linkersElectrocatalysisEnhanced redox activity
Ni-MOF-74SolvothermalOpen nickel coordination sitesCatalysisHigh density of active sites
Ni(Cp)₂@Ni-MOF-74 (Hypothetical)Post-synthetic encapsulationNickelocene as guest moleculeHeterogeneous CatalysisIn-situ generation of catalytic nanoparticles

This hypothetical exploration underscores the potential for nickelocene to be a valuable, albeit currently underexplored, component in the design and synthesis of advanced MOF materials.

Comparative Studies with Other Metallocenes

Electronic Structure and Bonding Comparisons (e.g., Ferrocene (B1249389), Cobaltocene)

The electronic structure of metallocenes arises from the interaction between the metal d orbitals and the π molecular orbitals of the cyclopentadienyl (B1206354) rings. Molecular Orbital (MO) theory provides a framework for understanding this interaction. numberanalytics.com In ferrocene, cobaltocene (B1669278), and nickelocene (B73246), the molecular orbitals are formed by the linear combination of atomic orbitals from the two cyclopentadienyl ligands and the metal atom's 3d, 4s, and 4p orbitals. aipublications.com

Density Functional Theory (DFT) calculations have been employed to study the electronic structure and geometry of these metallocenes. aipublications.comijaers.comslideshare.net The extent of involvement of metal orbitals in the molecular orbitals differs among ferrocene, cobaltocene, and nickelocene. aipublications.com For instance, in ferrocene, the involvement of 4s and 4p orbitals follows the order 4pz > 4py > 4s > 4px, while for 3d orbitals, it's 3dyz > 3dxz > 3d2z > 3dx2−y2 > 3dxy. aipublications.com In nickelocene, the order for 4s and 4p orbitals is 4py > 4p > 4s > 4pz, and for 3d orbitals, it's 3dyz > 3dx2−y2 > 3dxy > 3dxz > 3d2z. aipublications.com

The total involvement of the metal's 3d, 4s, and 4p orbitals and the carbon 2pz orbitals of the cyclopentadienyl ligands in the molecular orbitals varies, contributing to differences in stability. aipublications.com The total involvement for ferrocene, cobaltocene, and nickelocene are approximately 42.25, 40.24, and 38.38, respectively, suggesting that ferrocene is more stable than cobaltocene, which is in turn more stable than nickelocene. aipublications.comijaers.comprimescholars.com

In terms of valence electron count, ferrocene is an 18-electron complex and is diamagnetic and air-stable. mdpi.com Cobaltocene has 19 valence electrons and is paramagnetic with one unpaired electron, decomposing in air. mdpi.com Nickelocene possesses the highest electron count among these at 20 valence electrons and is paramagnetic with two unpaired electrons, also being air-sensitive. mdpi.comwikipedia.org This difference in unpaired electrons contributes to their magnetic properties; nickelocene is weakly paramagnetic, while cobaltocene is paramagnetic. aip.org

The geometry of these metallocenes also shows slight differences in bond lengths and bond angles between the metal atom and carbon atoms of the cyclopentadienyl rings. aipublications.comijaers.com Generally, ferrocene exhibits higher bond angles, while nickelocene has larger bond lengths. aipublications.comijaers.com A larger bond length is associated with less stability but greater reactivity. aipublications.comijaers.comprimescholars.com

Reactivity and Stability Trends Across the Metallocene Series

A notable trend across the metallocene series (Fe, Co, Ni) is the decrease in stability and increase in reactivity as the metal changes from iron to nickel. aipublications.comijaers.comprimescholars.com Ferrocene is known for its remarkable stability, being unaffected by air, water, and strong bases, and can withstand heating up to 400 °C without decomposition. wikipedia.org In contrast, nickelocene does not tolerate extended exposure to air and decomposes noticeably. wikipedia.org Cobaltocene is also air-sensitive and generally more reactive than ferrocene and nickelocene. mdpi.com

The difference in stability and reactivity can be partly explained by their electronic structures and the concept of hard and soft molecules. Molecules with a smaller HOMO-LUMO energy gap are considered softer and are more favorable for reaction. primescholars.com The HOMO-LUMO gap for cobaltocene is slightly larger than that for nickelocene, suggesting that cobaltocene is less reactive and more stable than nickelocene. primescholars.com Ferrocene has a larger HOMO-LUMO gap and hardness compared to cobaltocene and nickelocene, indicating greater stability and lower reactivity. slideshare.netprimescholars.com

The bond length between the metal atom and the carbon atoms of the cyclopentadienyl rings also plays a role. Nickelocene has larger bond lengths compared to ferrocene and cobaltocene, contributing to its lower stability and higher reactivity. aipublications.comijaers.com The asymmetrical bond connectivity in nickelocene, where the nickel atom is bonded to a carbon atom from one side of the ligand with a specific bond length, is attributed to the weak ligand fields of nickelocene, resulting in a high spin arrangement with two d electrons and a low spin arrangement with six d electrons of the nickel atom. ijaers.com This electronic configuration leads to higher reactivity compared to ferrocene and cobaltocene. ijaers.com

While ferrocene readily undergoes electrophilic substitution reactions, these reactions are not typically observed for cobaltocene and nickelocene. scribd.com

Comparative Catalytic Performance and Mechanisms

Metallocenes, including those of nickel, have been explored for their catalytic applications, particularly in reactions like olefin polymerization and hydrogenation. numberanalytics.comfiveable.me The catalytic performance is influenced by their electronic structure and the presence of substituents on the cyclopentadienyl rings. numberanalytics.comfiveable.me

In the context of carbon nanotube synthesis via the FC-CVD method, metallocenes like ferrocene, nickelocene, and cobaltocene are used as precursors for metal catalysts. mdpi.com Ferrocene is often favored due to its lower cost, lower toxicity, and higher temperature stability. mdpi.com Studies using mixtures of metallocenes have shown increased carbon nanotube production. mdpi.com For example, production increased when the nickelocene ratio was varied between 25% and 50% in a catalyst mixture of ferrocene and nickelocene. mdpi.com However, CNTs produced solely from ferrocene showed higher filling efficiency compared to those from nickelocene. mdpi.com

Nickel-based catalysts, including those derived from nickelocene, have shown superior performance in the electrocatalytic oxygen evolution reaction (OER) compared to cobalt and iron. acs.org Introducing other metals like iron can enhance the OER activity of nickel-based catalysts by stabilizing active sites and improving electrical conductivity. acs.org

The mechanism of ethylene (B1197577) oligomerization using nickel(II) catalysts, which can be related to nickelocene's reactivity, involves the activation of the catalyst by a co-catalyst (like MAO), coordination of ethylene molecules to the active site, insertion of ethylene to form metal-alkyl groups, chain extension, and β-H elimination to produce oligomers and regenerate the active site. nih.gov The catalytic activity is influenced by factors such as ethylene pressure and the ratio of co-catalyst to nickel. nih.gov

Influence of Metal Center on Molecular and Electronic Properties

Differences in the metal center lead to variations in bond lengths, bond angles, and the extent of metal orbital involvement in molecular orbitals, as seen when comparing ferrocene, cobaltocene, and nickelocene. aipublications.comijaers.com These structural and electronic differences directly impact their chemical behavior, including their susceptibility to oxidation, their stability in different environments, and their catalytic activity. aipublications.comijaers.comprimescholars.commdpi.comwikipedia.org

The metal center also influences the magnetic properties of metallocenes, with iron, cobalt, and nickel leading to diamagnetic, paramagnetic with one unpaired electron, and paramagnetic with two unpaired electrons, respectively. mdpi.comwikipedia.org

Furthermore, the metal center affects the redox properties of metallocenes. numberanalytics.com While nickelocene has the highest electron count, cobaltocene is a stronger reducing agent, illustrating that the energy of the electrons, rather than just the count, determines the redox potential. wikipedia.org

The influence of the metal center extends to the vibrational properties, as observed in the metal-ligand vibrations of nickelocene and ferrocene. oup.com The lower frequency of the CH-ring tilt vibration in nickelocene compared to ferrocene is attributed to the difference in metal-ligand binding, specifically the presence of antibonding electrons in nickelocene. oup.com

The ability to form solid solutions with similar metallocenes like ferrocene and cobaltocene is also a property influenced by the metal center, requiring similar size, shape, and crystal structure. mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel Nickelocene (B73246) Derivatives and Architectures for Enhanced Functionality

The inherent reactivity of the cyclopentadienyl (B1206354) (Cp) rings in nickelocene provides a fertile ground for the synthesis of new derivatives with tailored electronic and steric properties. Researchers are moving beyond simple substitutions to construct complex molecular architectures that amplify or introduce new functionalities.

One promising area is the development of "stacked" or ansa-nickelocenes, where the two Cp rings are bridged by another chemical group. For instance, the disubstitution of 1,8-diiodonaphthalene (B175167) with cyclopentadienyl nucleophiles has led to the synthesis of paramagnetic bisnickelocene derivatives. acs.org These structures, where two nickelocene units are held in a stacked fashion, exhibit interesting electronic interactions between the nickel centers, leading to multiple oxidation states. acs.org Such architectures are crucial for developing new molecular materials with tunable magnetic and electronic properties.

Another focus is the synthesis of η⁵-cyclopentadienyl nickel(III) dithiolene complexes from nickelocene. researchgate.net These radical complexes exhibit strong absorption in the near-infrared (NIR) region and have reversible redox properties, making them candidates for applications in molecular electronics and photochemistry. researchgate.net The systematic variation of substituents on the dithiolene ligand allows for the fine-tuning of these properties.

The development of these novel derivatives is summarized in the table below:

Derivative ClassSynthetic StrategyKey FeaturesPotential Applications
Stacked NickelocenesReaction of 1,8-diiodonaphthalene with cyclopentadienyl nucleophiles followed by metallation. acs.orgParamagnetic, multiple oxidation states, electronic interaction between Ni centers. acs.orgMolecular magnets, multi-electron redox catalysts.
Nickelocene Dithiolene ComplexesReaction of nickelocene with neutral square-planar metal dithiolene complexes. researchgate.netRadical Ni(III) species, strong NIR absorption, reversible redox behavior. researchgate.netMolecular electronics, photochemistry, electrochromic materials.
Ring-Substituted NickelocenesFunctionalization of the cyclopentadienyl rings with various organic groups. usc.eduModified steric and electronic properties, retained magnetic anisotropy. acs.orgusc.eduSpin sensors, functionalized catalysts.

Exploration of New Catalytic Transformations with Nickelocene

Nickelocene is increasingly recognized as a convenient and versatile precatalyst for a wide range of organic transformations. Its air and moisture tolerance, compared to other Ni(0) sources like Ni(COD)₂, makes it an attractive option for developing more practical and sustainable catalytic systems. rsc.orgacs.org

A significant area of research is the use of nickelocene for in situ generation of active Ni(0)/N-heterocyclic carbene (NHC) catalysts. This approach has been successfully applied to C–H alkylation and alkenylation of heteroarenes, demonstrating broad substrate scope and high selectivity. rsc.org This method provides a user-friendly alternative to handling air-sensitive Ni(0) complexes directly. rsc.org

Nickel-catalyzed cycloaddition reactions are another burgeoning field. Nickelocene, in combination with suitable ligands, has been shown to be an effective precatalyst for the [2 + 2 + 2] cycloaddition of nitriles and 1,6-diynes to produce multisubstituted pyridines. acs.org This methodology is tolerant to air and moisture, highlighting its practicality. acs.org Researchers are also exploring nickel-catalyzed three-component cycloadditions of enoates, alkynes, and aldehydes to rapidly assemble complex cyclopentenones. researchgate.net The development of these catalytic systems is expanding the toolbox for the synthesis of complex carbocycles and heterocycles. nih.govacs.org

Recent advances in nickel-catalyzed bond formation using nickelocene as a precursor are summarized below:

Catalytic TransformationDescriptionKey Advantages of Using Nickelocene
C-H FunctionalizationIn situ generation of Ni(0)/NHC catalysts for alkylation and alkenylation of heteroarenes. rsc.orgAir-tolerant and bench-stable precursor, avoids handling of sensitive Ni(0) complexes. rsc.org
[2+2+2] CycloadditionsSynthesis of multisubstituted pyridines from nitriles and diynes. acs.orgOperationally simple, tolerant to air and moisture. acs.org
C-C and C-N Bond FormationPrecursor for well-defined NHC–Ni(0) catalysts for reductive couplings and N-arylations. nih.govacs.orgVersatile starting material for various Ni(0) phosphine (B1218219) and NHC complexes. acs.orgresearchgate.net

Integration into Advanced Quantum Technologies and Spin Devices

The paramagnetic nature of nickelocene, arising from its two unpaired electrons, makes it a fascinating candidate for applications in quantum technologies and spintronics. guidechem.comchemeurope.com The magnetic properties of nickelocene, particularly its magnetic anisotropy, are at the core of this research.

Recent high-level quantum chemical calculations have provided a deeper understanding of the origin of magnetic anisotropy in nickelocene. acs.orgusc.edu This anisotropy is robust and resilient to modifications of the nickelocene coordination environment, such as ring substitution or adsorption onto a surface like MgO(001). acs.orgusc.edu This resilience is a critical feature for the development of reliable quantum devices.

The addressability of nickelocene's spin states and the robustness of its magnetic properties make it an attractive molecule for use as a spin sensor. acs.org Researchers are exploring the possibility of functionalizing the tip of a scanning tunneling microscope (STM) with a single nickelocene molecule to probe and control the spin states of individual atoms and molecules on a surface. acs.orgrsc.org This could pave the way for new forms of high-density data storage and quantum computing. rsc.org

PropertySignificance for Quantum TechnologiesResearch Finding
Magnetic AnisotropyEssential for maintaining a defined spin state, crucial for memory and sensing applications.Originates from a large spin-orbit coupling between the triplet ground state and a singlet excited state. acs.orgusc.edu
Robustness of Magnetic PropertiesEnsures reliable performance when integrated into a solid-state device.Magnetic anisotropy is preserved upon adsorption on surfaces like Cu(100) and MgO(001). acs.orgrsc.org
Addressable Spin StatesAllows for the manipulation and readout of quantum information.Potential for use as a spin-probe in functionalized STM tips. acs.org

Advancements in Theoretical and Computational Prediction and Design of Nickelocene Systems

Theoretical and computational methods are becoming indispensable tools for understanding the electronic structure, reactivity, and magnetic properties of nickelocene and its derivatives. These methods not only rationalize experimental observations but also guide the design of new systems with desired functionalities.

Density Functional Theory (DFT) and high-level ab initio methods, such as the spin-flip variant of the equation-of-motion coupled-cluster (EOM-SF-CC) method, are being employed to accurately calculate the magnetic anisotropy and susceptibility of nickelocene. acs.orgusc.edu These calculations have been benchmarked against experimental data and provide a detailed picture of the electronic states responsible for the magnetic properties. acs.org Natural Transition Orbital (NTO) analysis is another powerful tool used to understand how spin states and magnetic properties are affected by chemical modifications. acs.org

Computational studies are also crucial in elucidating the mechanisms of nickel-catalyzed reactions. For example, DFT calculations have been used to investigate the mechanistic steps in Ni-catalyzed cycloaddition reactions, revealing details about C-C bond activation and insertion pathways. acs.org This fundamental understanding is key to optimizing reaction conditions and developing new catalytic transformations.

Computational MethodApplication to Nickelocene ResearchInsights Gained
Density Functional Theory (DFT)Calculation of electronic structure, reaction mechanisms, and magnetic properties. acs.orgacs.orgUnderstanding of regioselectivity in cycloadditions and the effect of surface adsorption on magnetic properties. acs.orgrsc.org
Equation-of-Motion Coupled-Cluster (EOM-SF-CC)High-accuracy calculation of magnetic anisotropy and excited states. acs.orgusc.eduElucidation of the origin of magnetic anisotropy through spin-orbit coupling. acs.orgusc.edu
Natural Transition Orbital (NTO) AnalysisAnalysis of electronic transitions and their contribution to magnetic properties. acs.orgExplanation for the resilience of magnetic behavior in nickelocene derivatives. acs.org

Methodological Innovations in Synthesis and In Situ Characterization Techniques

Advancements in synthetic methodologies and characterization techniques are crucial for driving innovation in nickelocene research. The development of more efficient and scalable syntheses of nickelocene derivatives is an ongoing effort. This includes new routes to functionalized cyclopentadienyl ligands and improved methods for their metallation. researchgate.netresearchgate.net

A significant trend is the development of in situ and operando characterization techniques to study nickelocene-based systems under reaction conditions. In situ NMR spectroscopy, for example, allows for the real-time monitoring of catalytic reactions, providing valuable kinetic and mechanistic data. nih.goviastate.educhemrxiv.org This technique can track the consumption of starting materials and the formation of products and intermediates, offering a detailed view of the catalytic cycle. nih.gov

Operando spectroscopy, which involves characterizing a catalyst while it is actively functioning, is another powerful approach. rsc.orgrsc.orgupc.edu Techniques such as operando X-ray absorption spectroscopy (XAS) can provide information about the oxidation state and coordination environment of the nickel center during a catalytic reaction. researchgate.net While the application of these techniques specifically to nickelocene catalysis is still emerging, they hold great promise for unraveling the nature of the active species and the reaction mechanisms. rsc.orgntu.edu.sg

TechniqueApplication in Nickelocene ResearchPotential Insights
In situ NMR SpectroscopyReal-time monitoring of nickelocene-catalyzed reactions. nih.goviastate.eduIdentification of reaction intermediates, determination of reaction kinetics and mechanisms. chemrxiv.orgsemanticscholar.org
Operando X-ray Absorption Spectroscopy (XAS)Characterization of the active nickel species under catalytic conditions. researchgate.netElucidation of the oxidation state and coordination environment of the catalyst during the reaction.
In situ UV-vis SpectroscopyMonitoring the photochemical conversion of nickelocene. acs.orgTracking the formation of new species during laser-induced synthesis.

Sustainable and Green Chemistry Aspects of Nickelocene Research

The principles of green and sustainable chemistry are increasingly influencing the direction of chemical research, and the study of nickelocene is no exception. A key aspect is the use of nickel, an earth-abundant metal, as a more sustainable alternative to precious metals like palladium and platinum in catalysis. rsc.org

Furthermore, research into the photochemical conversion of nickelocene into electrocatalysts for reactions like the oxygen reduction reaction (ORR) opens up new avenues for sustainable energy technologies. acs.org Laser-induced decomposition of nickelocene can produce nickel-carbon-oxygen materials that show promising catalytic activity, potentially replacing expensive platinum-based catalysts in fuel cells and metal-air batteries. acs.org The development of "green synthesis" methods, which utilize non-toxic solvents and reagents, is another important area of focus. jelsciences.comnih.govmdpi.comresearchgate.netmdpi.com

Green Chemistry AspectApplication in Nickelocene ResearchContribution to Sustainability
Use of Earth-Abundant MetalNickelocene is a compound of nickel, which is more abundant and less expensive than precious metals. rsc.orgReduces reliance on scarce and costly catalytic materials.
Air-Tolerant PrecatalystNickelocene's stability allows for simpler reaction setups and avoids the need for strictly inert atmospheres. rsc.orgacs.orgIncreases operational simplicity, reduces energy consumption, and improves safety.
Synthesis of ElectrocatalystsPhotochemical conversion of nickelocene to materials for the oxygen reduction reaction. acs.orgPotential for developing low-cost, high-performance catalysts for sustainable energy applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Nickelocen, and what experimental parameters critically influence its yield and purity?

  • Methodological Answer : this compound (bis(cyclopentadienyl)nickel) is typically synthesized via ligand substitution reactions using nickel chloride and sodium cyclopentadienide. Key parameters include reaction temperature (optimized at 0–5°C to prevent ligand degradation), stoichiometric ratios (1:2 Ni:NaCp), and inert atmosphere (argon/nitrogen) to avoid oxidation. Post-synthesis purification via sublimation or recrystallization in THF improves purity .
Synthetic Method Yield (%) Purity Determinant
Direct ligand exchange65–75Sublimation efficiency
Grignard route50–60Recrystallization solvent

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure and confirming successful synthesis?

  • Methodological Answer :

  • ¹H NMR : Confirms Cp ligand symmetry (single peak at δ 4.2 ppm in C₆D₆).
  • X-ray Diffraction (XRD) : Resolves Ni-Cp bond distances (1.65–1.70 Å) and sandwich structure.
  • XPS : Validates nickel’s oxidation state (Ni²⁺ binding energy: 855–857 eV).
  • Magnetic Susceptibility : Differentiates paramagnetic Ni(II) from diamagnetic analogs .

Q. How can researchers ensure reproducibility in this compound’s electrochemical properties across different laboratories?

  • Methodological Answer : Standardize conditions using non-aqueous electrolytes (e.g., TBAPF₆ in acetonitrile) and reference electrodes (Ag/Ag⁺). Report scan rates (e.g., 100 mV/s) and pre-purge solvents to eliminate O₂/H₂O interference. Cross-validate results with cyclic voltammetry (CV) and density functional theory (DFT) calculations .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s catalytic inefficiency in hydrogenation compared to ferrocene derivatives?

  • Methodological Answer : Investigate electronic structure via UV-Vis (d-d transitions) and DFT to compare metal-ligand charge transfer (MLCT) in Ni vs. Fe. Kinetic studies under varying H₂ pressures and temperatures reveal slower oxidative addition steps due to Ni(II)’s stable d⁸ configuration. Contrast with Fe(II)’s d⁶ flexibility .
Catalyst TOF (h⁻¹) Activation Energy (kJ/mol)
This compound12–1585–90
Ferrocene200–25045–50

Q. How can researchers resolve discrepancies in reported catalytic activities of this compound across different solvent systems?

  • Methodological Answer : Conduct solvent polarity studies (e.g., dielectric constant ε) to assess solvation effects on Ni center reactivity. Use multivariate analysis (ANOVA) to isolate solvent contributions from other variables (e.g., ligand substituents). Replicate studies in rigorously dried solvents to eliminate trace water effects .

Q. What strategies mitigate ligand decomposition in this compound under oxidative conditions, and how are these monitored experimentally?

  • Methodological Answer :

  • Stabilization : Introduce electron-withdrawing substituents (e.g., Cp-COCH₃) to reduce Ni center susceptibility.
  • Monitoring : In situ IR spectroscopy tracks Cp ligand degradation (C=O stretches at 1700 cm⁻¹).
  • Kinetics : Use stopped-flow techniques to measure decomposition rates under O₂ exposure .

Q. How do crystallographic defects in this compound crystals impact its magnetic and conductive properties?

  • Methodological Answer : Employ synchrotron XRD to map defect density vs. magnetic hysteresis (SQUID measurements). Compare single-crystal (low defect) vs. polycrystalline samples. Pair with DFT simulations to correlate vacancy sites with electron localization .

Methodological Frameworks for Research Design

  • PICOT Adaptation for Inorganic Chemistry :

    • P (Population): this compound derivatives.
    • I (Intervention): Ligand functionalization.
    • C (Comparison): Ferrocene/ cobaltocene analogs.
    • O (Outcome): Catalytic turnover number (TON).
    • T (Time): Reaction duration for 90% substrate conversion .
  • Data Contradiction Analysis : Use funnel plots or sensitivity analysis to assess publication bias in reported Ni-Cp bond lengths or redox potentials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.